Palmitoylglycine-d31
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C18H35NO3 |
|---|---|
Molekulargewicht |
344.7 g/mol |
IUPAC-Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoylamino)acetic acid |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
InChI-Schlüssel |
KVTFEOAKFFQCCX-SAQPIRCFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Isotopic Purity of Palmitoylglycine-d31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Palmitoylglycine-d31, a deuterated form of the endogenous signaling lipid Palmitoylglycine. This document details the synthetic methodology, purification procedures, and analytical techniques for assessing isotopic enrichment, tailored for professionals in research and drug development.
Introduction
Palmitoylglycine (PalGly) is an N-acyl amide that acts as an endogenous modulator of calcium influx and nitric oxide production in sensory neurons.[1][2] Its deuterated isotopologue, this compound, serves as a valuable internal standard for quantitative mass spectrometry-based studies and as a tracer in metabolic research. The synthesis of high-purity this compound is crucial for the accuracy and reliability of such investigations. This guide outlines a robust synthetic protocol and the analytical methods required to ensure its isotopic integrity.
Synthesis of this compound
The synthesis of this compound is achieved through the coupling of perdeuterated palmitic acid (Palmitic acid-d31) with glycine. A common and effective method involves the activation of the carboxylic acid group of Palmitic acid-d31 to facilitate amide bond formation.
Synthesis of the Precursor: Palmitic acid-d31
Perdeuterated palmitic acid (Palmitic acid-d31) is the key starting material. It can be sourced from commercial suppliers specializing in stable isotope-labeled compounds. These suppliers typically synthesize it via methods such as platinum-catalyzed H/D exchange, ensuring high levels of deuterium incorporation. The isotopic purity of the starting Palmitic acid-d31 is a critical determinant of the final product's isotopic enrichment. Commercial sources often provide Palmitic acid-d31 with an isotopic purity of 98-99%.
Experimental Protocol: Amide Coupling
The following protocol describes the synthesis of this compound via the formation of an acyl chloride intermediate, followed by reaction with glycine.
Materials:
-
Palmitic acid-d31
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Glycine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of Palmitic acid-d31: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Palmitic acid-d31 (1 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise. Let the reaction mixture stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude Palmitoyl chloride-d31.
-
Coupling with Glycine: In a separate flask, dissolve glycine (1.5 equivalents) in an aqueous solution of NaOH (2 equivalents). Cool this solution to 0°C. The crude Palmitoyl chloride-d31, dissolved in a minimal amount of anhydrous DCM, is added dropwise to the glycine solution with vigorous stirring.
-
Reaction Quenching and Product Isolation: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction mixture is then acidified to a pH of approximately 2 using dilute HCl. The resulting precipitate, this compound, is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the purified this compound. The purified product should be dried under vacuum.
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is critical. This is typically achieved using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Methodology:
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), is employed to determine the isotopic distribution of this compound. The sample is introduced into the mass spectrometer, and the relative abundances of the different isotopologues (from d0 to d31) are measured.
Data Interpretation:
The mass spectrum will show a cluster of peaks corresponding to the different numbers of deuterium atoms incorporated. The most abundant peak should correspond to the fully deuterated molecule (d31). The isotopic enrichment can be calculated by comparing the intensity of the d31 peak to the sum of the intensities of all isotopologue peaks.
Table 1: Theoretical Isotopic Distribution of this compound
| Isotopologue | Relative Abundance (Theoretical) |
| M+0 (d31) | 100% |
| M-1 (d30) | Dependent on precursor purity |
| M-2 (d29) | Dependent on precursor purity |
| ... | ... |
| M-31 (d0) | Dependent on precursor purity |
Note: The actual observed abundances will depend on the isotopic purity of the starting Palmitic acid-d31.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
Proton NMR (¹H NMR) is used to determine the degree of deuteration by observing the residual proton signals. In a highly deuterated sample like this compound, the proton signals corresponding to the palmitoyl chain should be significantly attenuated or absent. The small residual proton signals can be integrated and compared to an internal standard to quantify the level of deuteration.
²H NMR Spectroscopy:
Deuterium NMR (²H NMR) directly observes the deuterium nuclei. The ²H NMR spectrum of this compound will show signals corresponding to the deuterated positions on the palmitoyl chain. The presence and integration of these signals confirm the incorporation of deuterium.
Table 2: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Signal Characteristics |
| ¹H | ~0.88 (t, 3H), ~1.25 (m, 28H), ~2.2 (t, 2H), ~4.0 (d, 2H) | Signals for the palmitoyl chain should be nearly absent. |
| ²H | Similar to ¹H chemical shifts | Broad signals corresponding to deuterated positions. |
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Signaling Pathway and Experimental Workflow
Palmitoylglycine is known to modulate cellular signaling, primarily through its interaction with the G protein-coupled receptor GPR18, leading to an influx of calcium ions.[1][3] The metabolic fate of Palmitoylglycine is primarily governed by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it back to palmitic acid and glycine.[3]
Diagrams
References
- 1. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoylglycine: A Technical Guide to its Discovery, Endogenous Presence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, endogenous presence, and analytical methodologies for the N-acyl amino acid, palmitoylglycine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of its core biological pathways.
Discovery and Endogenous Presence of Palmitoylglycine
N-palmitoylglycine (PalGly) is an endogenous lipid mediator that was first identified in the early 21st century. Its discovery was spurred by the existing knowledge of other bioactive fatty acid amides, such as anandamide, and the presence of enzymes capable of conjugating fatty acids with amino acids. Researchers hypothesized the existence of PalGly based on the high abundance of its precursors, palmitic acid and glycine, in the central nervous system.
The first definitive identification of PalGly as an endogenous molecule was achieved through the analysis of lipid extracts from rat brain tissue.[1] This pioneering work utilized advanced mass spectrometry techniques to confirm its structure and presence. Subsequent studies have revealed that PalGly is not confined to the brain but is distributed throughout various tissues in mammals, with particularly high concentrations found in the skin and spinal cord.[1] The use of a deuterated internal standard, such as palmitoylglycine-d31, is crucial for accurate quantification in complex biological matrices.
Quantitative Data on Endogenous Palmitoylglycine Levels
The following table summarizes the reported endogenous levels of palmitoylglycine in various rat tissues, providing a comparative view of its distribution.
| Tissue | Palmitoylglycine Concentration (pmol/g) | Reference |
| Skin | ~1600 | Rimmerman et al., 2008 |
| Spinal Cord | High Levels Reported | Rimmerman et al., 2008 |
| Brain | ~50 | Rimmerman et al., 2008 |
| Lung | High Levels Reported | Rimmerman et al., 2008 |
| Intestine | High Levels Reported | Rimmerman et al., 2008 |
Note: The levels of Palmitoylglycine were found to be approximately 3-fold greater in the brain and 100-fold greater in the skin compared to the endocannabinoid anandamide (AEA).[1]
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of palmitoylglycine from biological tissues, based on established protocols.
Extraction of Palmitoylglycine from Biological Tissues
This protocol is adapted from the methods described in the initial discovery of endogenous palmitoylglycine.[1]
Materials:
-
Biological tissue (e.g., rat brain, skin)
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Water, HPLC grade
-
This compound (or other suitable deuterated internal standard)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Homogenizer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream or centrifugal evaporator)
Procedure:
-
Tissue Homogenization: Weigh the frozen tissue sample and homogenize it in a 2:1:1 mixture of chloroform:methanol:water. Add a known amount of the this compound internal standard to the homogenization solvent to allow for absolute quantification and to account for extraction losses.
-
Lipid Extraction: After homogenization, centrifuge the sample to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Solid Phase Extraction (SPE) for Sample Clean-up:
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Resuspend the dried lipid extract in a small volume of a low-organic solvent (e.g., 5% methanol in water) and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove polar impurities.
-
Elute the N-acyl amino acids, including palmitoylglycine, with a high-organic solvent such as methanol or acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the sample in a solvent compatible with the LC-MS/MS analysis (e.g., 50:50 methanol:water).
Quantification of Palmitoylglycine by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate palmitoylglycine from other sample components. The exact gradient profile should be optimized based on the specific column and HPLC system.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for N-acyl amino acids.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous palmitoylglycine and the deuterated internal standard.
-
Palmitoylglycine: m/z 312.3 → m/z 74.1 (corresponding to the glycine fragment)
-
This compound: The exact m/z will depend on the deuteration pattern, but will be higher than the endogenous compound. The product ion will likely be the same (m/z 74.1) or a slightly shifted version if the glycine portion is deuterated.
-
-
Optimization: Optimize the collision energy and other MS parameters to achieve the maximum signal intensity for each transition.
Quantification:
-
Create a calibration curve using known concentrations of a palmitoylglycine standard, with a fixed amount of the internal standard added to each calibrator.
-
Calculate the peak area ratio of the analyte to the internal standard for both the calibrators and the unknown samples.
-
Determine the concentration of palmitoylglycine in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows related to palmitoylglycine.
Biosynthesis and Degradation of Palmitoylglycine
Proposed Signaling Pathway of Palmitoylglycine
Experimental Workflow for Palmitoylglycine Quantification
References
The Pivotal Role of Palmitoylglycine-d31 in Advancing N-acyl Amino Acid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that are gaining increasing attention for their diverse physiological roles, including the regulation of pain, inflammation, and energy metabolism. Structurally, they consist of a fatty acid linked to an amino acid via an amide bond. Palmitoylglycine, an NAA comprised of palmitic acid and glycine, has been identified as a signaling molecule with anti-inflammatory and soothing properties. The study of these molecules relies on precise and accurate quantification, a challenge met by the use of stable isotope-labeled internal standards. Palmitoylglycine-d31, a deuterated analog of palmitoylglycine, serves as an invaluable tool in mass spectrometry-based studies, enabling researchers to unravel the complexities of NAA biosynthesis, metabolism, and signaling. This technical guide provides an in-depth overview of the role of this compound in N-acyl amino acid research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways.
Quantitative Data in N-acyl Amino Acid Studies
The accurate quantification of endogenous NAAs is crucial for understanding their physiological and pathological significance. This compound is used as an internal standard to correct for variability during sample preparation and analysis, ensuring high-quality quantitative data.
Endogenous Concentrations of N-acyl Amino Acids
The concentrations of various NAAs have been measured in different tissues, revealing their widespread distribution and potential for diverse biological functions.
Table 1: Endogenous Concentrations of N-acyl Amino Acids in Rat Brain
| N-acyl Amino Acid | Concentration (pmol/g wet weight) |
|---|---|
| N-stearoyl tyrosine | 0.2 |
| N-acyl glutamic acid | 12 - 16 |
| N-acyl serines | 35 - 58 |
| N-palmitoyl threonine | 69 |
| N-acyl taurines | 100 - 300 |
Receptor and Enzyme Interactions
NAAs exert their biological effects by interacting with various receptors and are metabolized by specific enzymes. Understanding these interactions is key to elucidating their signaling pathways and developing therapeutic interventions.
Table 2: Receptor and Enzyme Interactions of N-acyl Amino Acids
| Compound | Receptor/Enzyme | Interaction | Affinity/Potency |
|---|---|---|---|
| N-palmitoylglycine | GPR132 | Agonist | Order-of-potency: N-palmitoylglycine > 9-HODE ≈ N-linoleoylglycine > linoleamide > N-oleoylglycine ≈ N-stearoylglycine > N-arachidonoylglycine > N-docosahexaenoylglycine[1][2] |
| N-arachidonoyl glycine | GPR18 | Putative Agonist | Some studies report activation, while others show no canonical G-protein coupling[3][4][5][6] |
| N-arachidonoyl glycine | FAAH | Substrate/Inhibitor | Kd values = 1–10 μM[7] |
| Δ9-THC | GPR18 | Agonist | Ki of 0.96nM[8] |
Key Signaling and Metabolic Pathways
The biological activities of N-acyl amino acids are governed by their synthesis, degradation, and interaction with downstream signaling components.
Biosynthesis of N-acyl Glycines
N-acyl glycines, including palmitoylglycine, are synthesized through multiple pathways. One major pathway involves the direct conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by Glycine N-acyltransferase-like (GLYATL) enzymes.
Degradation of N-acyl Glycines
The primary enzyme responsible for the degradation of many N-acyl amides, including N-acyl glycines, is Fatty Acid Amide Hydrolase (FAAH). FAAH hydrolyzes the amide bond, releasing the constituent fatty acid and amino acid.
GPR132 Signaling Pathway
N-palmitoylglycine has been identified as an agonist for the G-protein coupled receptor GPR132 (also known as G2A). Activation of GPR132 can lead to various cellular responses.
References
- 1. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. NAGly receptor - Wikipedia [en.wikipedia.org]
Palmitoylglycine-d31: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Palmitoylglycine-d31, a stable isotope-labeled derivative of the endogenous signaling lipid, Palmitoylglycine. This document details its crucial role as an internal standard in quantitative mass spectrometry-based bioanalysis, offering comprehensive experimental protocols, and exploring the biological context of Palmitoylglycine signaling.
Introduction to Palmitoylglycine
N-palmitoyl glycine (PalGly) is an endogenous N-acyl amide that has been identified as a bioactive lipid with potential roles in various physiological processes. It is formed through the conjugation of palmitic acid and glycine.[1][2][3] PalGly has been shown to modulate calcium influx and nitric oxide production in sensory neurons, suggesting its involvement in pain and inflammation signaling pathways.[1][2][3] Given its biological significance, accurate and precise quantification of PalGly in complex biological matrices is essential for understanding its physiological and pathological roles.
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they correct for variability in sample preparation and matrix effects.[4] this compound, in which the 31 hydrogen atoms of the palmitoyl chain are replaced with deuterium, is an ideal internal standard for the quantification of endogenous Palmitoylglycine due to its chemical identity and distinct mass.
Synthesis of this compound
A likely synthetic workflow is depicted below:
Caption: Proposed synthetic pathway for this compound.
Quantitative Analysis of Palmitoylglycine using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Palmitoylglycine in biological samples. The use of this compound as an internal standard is critical for achieving high accuracy and precision.
Experimental Workflow
The general workflow for the quantification of Palmitoylglycine from biological tissues is outlined below:
Caption: General workflow for Palmitoylglycine quantification.
Detailed Methodological Parameters
The following tables provide representative parameters for the LC-MS/MS analysis of Palmitoylglycine. These are based on published methods for similar N-acyl amino acids and should be optimized for specific instrumentation.[1]
Table 1: Sample Preparation
| Step | Description |
| Tissue Homogenization | Tissues are homogenized in an appropriate buffer. |
| Internal Standard Spiking | A known amount of this compound is added to the homogenate. |
| Lipid Extraction | Lipids are extracted using a methanol-based method.[1] |
| Solid Phase Extraction (SPE) | The lipid extract is partially purified using a C18 SPE column to remove interfering substances.[1] |
| Final Solution | The purified extract is reconstituted in a solvent compatible with the LC mobile phase. |
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1100 series or equivalent[1] |
| Column | Zorbax eclipse XDB C18, 2.1 x 50 mm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Palmitoylglycine from other lipids. |
| Flow Rate | 200 µL/min[1] |
| Injection Volume | 10 µL[1] |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | API 3000 triple quadrupole or equivalent[1] |
| Ionization Mode | Negative Electrospray Ionization (ESI)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition (Palmitoylglycine) | 312.2 -> 74.2 m/z[1] |
| MRM Transition (Internal Standard) | For this compound, a likely transition would be 343.2 -> 74.2 m/z. A similar deuterated standard, [2H8]NAGly, uses 368.2 -> 76.2 m/z.[1] |
| Collision Energy | Optimized for fragmentation of the parent ions. |
Method Validation Parameters
A robust analytical method requires thorough validation. The following table summarizes typical acceptance criteria for a validated LC-MS/MS method for bioanalysis. While specific data for this compound is not available, these values represent a standard for such assays.
Table 4: Representative Method Validation Data
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable accuracy and precision. |
| Upper Limit of Quantification (ULOQ) | Highest concentration with acceptable accuracy and precision. |
| Matrix Effect | Within acceptable limits, compensated by the internal standard. |
| Recovery | Consistent, precise, and reproducible. A recovery of 73.4 ± 0.16% has been reported for a similar analyte using a deuterated internal standard.[1] |
Palmitoylglycine Signaling Pathway
Palmitoylglycine has been shown to elicit cellular responses, including a transient influx of calcium and the production of nitric oxide in sensory neurons.[1][2] These effects are sensitive to pertussis toxin, which strongly suggests the involvement of a Gi/o-coupled G-protein coupled receptor (GPCR).[1][2][3] While the specific receptor for Palmitoylglycine has not been definitively identified, a plausible signaling cascade can be proposed based on these findings.
Caption: Proposed signaling cascade for Palmitoylglycine.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of endogenous Palmitoylglycine. Its use as an internal standard in LC-MS/MS-based methods allows for the reliable determination of Palmitoylglycine levels in various biological matrices. This, in turn, facilitates a deeper understanding of the biological roles of this important signaling lipid in health and disease, and can aid in the development of novel therapeutics targeting Palmitoylglycine pathways. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting area of lipid research.
References
- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Lens: A Technical Guide to Palmitoylglycine-d31 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of Palmitoylglycine-d31 in mass spectrometry, a critical tool for the precise quantification of the endogenous signaling lipid, N-palmitoylglycine (PalGly). Palmitoylglycine is an N-acyl amide that plays a role in various physiological processes, including the modulation of calcium influx and nitric oxide production.[1] Accurate measurement of its levels in biological matrices is paramount for understanding its function in both health and disease, making the use of a stable isotope-labeled internal standard like this compound indispensable.
The Principle of Stable Isotope Dilution with this compound
The foundation of quantitative analysis using this compound lies in the principle of stable isotope dilution (SID). This method employs a known concentration of the deuterated analog, this compound, which is chemically identical to the endogenous analyte (Palmitoylglycine) but has a greater mass due to the replacement of 31 hydrogen atoms with deuterium.
This "heavy" standard is spiked into the biological sample at the earliest stage of preparation. Because this compound and the native Palmitoylglycine exhibit virtually identical physicochemical properties, they behave similarly during extraction, purification, and chromatographic separation. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.
Within the mass spectrometer, the two compounds are separated from other sample components and are detected based on their distinct mass-to-charge ratios (m/z). By measuring the ratio of the signal intensity of the native Palmitoylglycine to that of the known amount of added this compound, an accurate and precise quantification of the endogenous analyte can be achieved, effectively correcting for matrix effects and procedural inconsistencies.
Mass Spectrometric Fragmentation and Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the quantification of Palmitoylglycine. The method typically operates in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity.
In negative ion mode electrospray ionization (ESI), Palmitoylglycine forms a deprotonated molecule [M-H]⁻. This precursor ion is then subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. The most common fragmentation involves the cleavage of the amide bond, yielding a glycine fragment.
-
N-Palmitoylglycine (Analyte): The precursor ion [M-H]⁻ has an m/z of 312.2. Upon fragmentation, it produces a characteristic product ion corresponding to the glycine fragment at an m/z of 74.2.[2]
-
This compound (Internal Standard): The precursor ion [M-H]⁻ of the deuterated standard will have a mass reflecting the 31 deuterium atoms. Assuming the deuterium atoms are on the palmitoyl chain, the molecular weight increases by 31, giving a precursor ion with an m/z of approximately 343.2. The fragmentation pattern is expected to be similar to the native compound, with the cleavage of the amide bond. The resulting glycine fragment, however, would remain unlabeled, producing a product ion at m/z 74.2. A more distinct approach observed with a similar deuterated N-acyl glycine, [²H₈]N-arachidonoylglycine, shows a shift in the product ion as well, suggesting fragmentation can also yield a deuterated fragment. For [²H₈]NAGly, the transition is 368.2 → 76.2.[2] Following this pattern, a potential transition for this compound could involve a fragment of the deuterated palmitoyl chain. However, the most common and stable fragment is often the non-deuterated glycine portion. Without a direct literature citation for the this compound transition, the most probable and robust transition would be 343.2 → 74.2 .
The mass spectrometer is programmed to specifically monitor these precursor-to-product ion transitions, ensuring that only the analyte and the internal standard are detected.
Quantitative Data Summary
The following table summarizes representative quantitative data for N-palmitoylglycine levels in various biological samples, as determined by LC-MS/MS using a stable isotope-labeled internal standard.
| Biological Matrix | Sample Type | Concentration | Reference |
| F-11 Cells (DRG-like) | Unstimulated | 335.0 ± 43.3 fmol/1 x 10⁶ cells | [2] |
| F-11 Cells (DRG-like) | KCl-stimulated | 419.0 ± 9.34 fmol/1 x 10⁶ cells | [2] |
| Rat Brain | Whole Brain | ~3-fold greater than AEA | [3] |
| Rat Skin | Whole Skin | ~100-fold greater than AEA | [3] |
| FAAH KO Mice Brain | Whole Brain | Significantly higher than wild type | [3] |
Experimental Protocols
A generalized experimental protocol for the quantification of N-palmitoylglycine using this compound as an internal standard is outlined below. This protocol is a composite of methodologies reported for the analysis of N-acyl amino acids.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and purify N-palmitoylglycine and this compound from the biological matrix.
-
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution (of known concentration)
-
Methanol
-
Chloroform
-
Water (HPLC grade)
-
C18 SPE cartridges
-
-
Procedure:
-
To 1 mL of the biological sample, add a known amount of this compound internal standard solution.
-
Add 2 mL of methanol and vortex thoroughly to precipitate proteins.
-
Add 1 mL of chloroform and vortex again.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collect the lower organic layer.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the extracted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove moderately polar impurities.
-
Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify N-palmitoylglycine and this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
N-Palmitoylglycine: 312.2 → 74.2
-
This compound: 343.2 → 74.2 (inferred)
-
-
Collision Energy: Optimized for each transition (typically 15-25 eV)
-
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis of N-palmitoylglycine.
Signaling Pathway of N-Palmitoylglycine
Caption: Proposed signaling pathway of N-palmitoylglycine.
Logical Relationship of Internal Standard
Caption: Principle of stable isotope dilution for quantification.
References
- 1. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Commercial Sources and Availability of Palmitoylglycine-d31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, availability, and technical specifications of Palmitoylglycine-d31. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound for their studies. This document also includes relevant experimental protocols and a depiction of the known signaling pathway of its non-deuterated analog, Palmitoylglycine.
Commercial Availability and Technical Data
This compound is a deuterated form of Palmitoylglycine, an endogenous N-acyl glycine. Its primary application in research is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) methods. Several chemical suppliers offer this compound for research purposes. The following table summarizes the available information from prominent commercial vendors.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress | HY-W074890S | 99.40%[1] | Not specified | 1 mg, 5 mg |
| Clearsynth | CS-O-15045 | Not specified | Not specified | Inquiry required |
Note: Isotopic enrichment is a critical parameter for internal standards. While not always explicitly stated on product pages, this information is typically available on the Certificate of Analysis (CofA) provided with the product upon purchase. Researchers are strongly encouraged to request the CofA from the supplier to obtain precise isotopic enrichment data.
Experimental Protocols
The primary use of this compound is as an internal standard in quantitative mass spectrometry. Below is a generalized workflow for its application in quantifying endogenous Palmitoylglycine in biological samples. Following this, a detailed experimental protocol for the analysis of N-acyl glycines, adapted from relevant literature, is provided.
General Workflow for this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in mass spectrometry by correcting for variations in sample preparation and instrument response.
Figure 1. General workflow for the use of this compound as an internal standard in LC-MS/MS analysis.
Detailed Method for Quantification of N-Acyl Glycines by LC-MS/MS
The following protocol is adapted from Rimmerman et al. (2008), which describes the analysis of the non-deuterated Palmitoylglycine. This method can be readily adapted for the quantification of Palmitoylglycine using this compound as an internal standard.
1. Lipid Extraction from Tissues:
-
Homogenize tissue samples in a suitable solvent (e.g., methanol).
-
Add the internal standard, this compound, to the homogenate at a known concentration.
-
Perform a lipid extraction using a chloroform/methanol/water partitioning system.
-
Collect the organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
The gradient should be optimized to achieve good separation of Palmitoylglycine from other matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Palmitoylglycine (Analyte): Monitor the transition from the precursor ion [M+H]+ to a specific product ion.
-
This compound (Internal Standard): Monitor the corresponding transition for the deuterated compound. The precursor and product ions will have a mass shift corresponding to the number of deuterium atoms.
-
-
3. Quantification:
-
Generate a calibration curve using known concentrations of non-deuterated Palmitoylglycine spiked with a constant concentration of this compound.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Use the peak area ratio obtained from the biological samples to determine the concentration of endogenous Palmitoylglycine from the calibration curve.
Signaling Pathway of Palmitoylglycine
While this compound is primarily used as a tool for quantification, understanding the biological role of the parent compound is essential for many research applications. Palmitoylglycine has been identified as an endogenous lipid that modulates calcium influx and nitric oxide production in sensory neurons.
Figure 2. Proposed signaling pathway for Palmitoylglycine in sensory neurons.
This pathway illustrates that Palmitoylglycine is believed to bind to a putative G-protein coupled receptor (GPCR) on the cell surface. This binding event leads to the opening of calcium channels, resulting in an influx of extracellular calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ concentration activates neuronal nitric oxide synthase (nNOS), which in turn catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). The production of NO then leads to downstream cellular responses, including the modulation of pain signaling.
This technical guide provides a comprehensive starting point for researchers interested in utilizing this compound. For specific applications, it is always recommended to consult the latest scientific literature and the technical documentation provided by the supplier.
References
Safety and Handling of Palmitoylglycine-d31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Palmitoylglycine-d31, a deuterated form of the endogenous lipid mediator N-palmitoylglycine. The information herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.
Introduction to this compound
This compound is a stable isotope-labeled version of N-palmitoylglycine, an N-acyl amino acid that has been identified as an endogenous signaling molecule. N-palmitoylglycine is involved in the modulation of pain and inflammation through its interaction with sensory neurons. The deuterated form, this compound, is a valuable tool in biomedical research, particularly in mass spectrometry-based applications, where it serves as an internal standard for the accurate quantification of its non-deuterated counterpart in biological samples.
Hazard Identification and Safety Precautions
GHS Hazard Classification (based on N-Palmitoyl Glycine):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Precautionary Statements:
-
Prevention:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
-
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for N-Palmitoyl Glycine, which are expected to be very similar for this compound.
| Property | Value |
| Molecular Formula | C18H4D31NO3 |
| Molecular Weight | 344.7 g/mol (for d31) |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). |
Data for N-Palmitoyl Glycine is used as a proxy where specific data for the deuterated form is unavailable.
Handling and Storage of Deuterated Compounds
The primary consideration when handling deuterated compounds like this compound is the prevention of hydrogen-deuterium (H-D) exchange. This occurs when deuterium atoms on the molecule are replaced by hydrogen atoms from the environment, compromising the isotopic purity of the standard.
Key Handling Guidelines:
-
Work in a Dry Environment: Handle the compound in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Use Dry Glassware and Solvents: All glassware, syringes, and other equipment should be thoroughly dried before use. Use high-purity, anhydrous solvents for preparing solutions.
-
Minimize Exposure to Air: Once opened, use the compound as quickly as possible. For long-term storage of solutions, use vials with PTFE-lined caps to ensure a tight seal.
-
Storage: Store the solid compound and its solutions at -20°C or lower, protected from light.[4] For stock solutions, storage at -80°C is recommended for up to 6 months.[4]
Experimental Protocols
Preparation of a Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable anhydrous organic solvent
-
Calibrated analytical balance
-
Dry, inert gas (e.g., argon or nitrogen)
-
Class A volumetric flasks
-
Dry, clean glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas.
-
Weighing: Carefully weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add a small amount of the anhydrous solvent to dissolve the solid completely.
-
Dilution: Once dissolved, add the solvent to the mark on the volumetric flask to achieve the final desired concentration.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in dry glass vials with PTFE-lined caps. Store the aliquots at -80°C for long-term stability.
Signaling Pathway of N-Palmitoyl Glycine
N-Palmitoyl Glycine has been shown to act as a modulator of calcium influx and nitric oxide production in sensory neurons.[2][5] This signaling is initiated by the binding of N-Palmitoyl Glycine to a G-protein coupled receptor (GPCR).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological sample using this compound as an internal standard.
Emergency Procedures
First-Aid Measures:
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Carbon oxides, nitrogen oxides.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
This technical guide is intended to provide comprehensive safety and handling information for this compound. Researchers should always consult with their institution's safety office and adhere to all local, state, and federal regulations regarding the handling and disposal of chemical reagents.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of N-Palmitoylglycine in Biological Matrices using Palmitoylglycine-d31 by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-palmitoylglycine (PalGly) is an endogenous N-acyl amide that is structurally similar to the phospholipid-derived N-acyl ethanolamines.[1] It is increasingly recognized as a bioactive lipid with significant roles in various physiological processes, including pain modulation and inflammation.[2][3] PalGly has been shown to be endogenously produced in mammalian tissues, with notably high levels in the skin and spinal cord.[1] Its involvement in cellular signaling, particularly through the activation of the G-protein-coupled receptor GPR132 (also known as G2A), makes it a molecule of interest for drug development and as a potential biomarker.[4]
Accurate quantification of N-palmitoylglycine in complex biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Palmitoylglycine-d31, is essential for achieving accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.
This application note provides a detailed protocol for the quantitative analysis of N-palmitoylglycine in biological samples like plasma and tissue homogenates using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
N-Palmitoylglycine (analytical standard)
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Biological matrix (e.g., human plasma, tissue homogenate)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation (Plasma)
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard, this compound, at a final concentration of 50 ng/mL.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Sample Preparation (Tissue)
-
Homogenize the tissue sample in a suitable buffer.
-
Perform a protein precipitation step similar to the plasma sample preparation, adjusting the volumes based on the homogenate concentration.
-
Alternatively, a solid-phase extraction (SPE) can be employed for cleaner extracts.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Palmitoylglycine: Precursor ion (m/z) 314.3 -> Product ion (m/z) 239.2
-
This compound: Precursor ion (m/z) 345.3 -> Product ion (m/z) 239.2 (or adjusted based on deuteration pattern)
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.
Calibration Curve and Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte (N-palmitoylglycine) to the internal standard (this compound) against the concentration of the analyte. The concentration of N-palmitoylglycine in the unknown samples is then determined from this calibration curve.
Data Presentation
Table 1: Endogenous Levels of N-Palmitoylglycine in Various Rat Tissues
| Tissue | N-Palmitoylglycine Concentration (pmol/g) |
| Skin | ~1600 |
| Spinal Cord | ~150 |
| Small Intestine | ~120 |
| Lung | ~100 |
| Brain | ~50 |
| Liver | ~40 |
| Kidney | ~30 |
| Spleen | ~25 |
| Heart | ~20 |
| Muscle | ~15 |
| Testis | ~10 |
| Adipose | ~5 |
Data is approximated from published literature for illustrative purposes.
Table 2: LC-MS/MS Parameters for N-Palmitoylglycine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| N-Palmitoylglycine | 314.3 | 239.2 | ESI+ |
| This compound | 345.3 | 239.2 | ESI+ |
Visualizations
Caption: Experimental workflow for the quantitative analysis of N-palmitoylglycine.
Caption: Proposed signaling pathway of N-palmitoylglycine.
Discussion
This application note provides a robust and sensitive method for the quantification of N-palmitoylglycine in biological matrices. The use of this compound as an internal standard is critical for ensuring the accuracy and precision of the results. This method can be readily adapted for use in various research and development settings, including basic research into the biological roles of N-palmitoylglycine, clinical research for biomarker discovery, and in the pharmaceutical industry for pharmacokinetic and pharmacodynamic studies. The detailed protocol and the accompanying data and diagrams offer a comprehensive guide for researchers looking to implement this analytical method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of N-Palmitoylglycine in Human Plasma using Palmitoylglycine-d31 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of N-Palmitoylglycine (Palmitoylglycine) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Palmitoylglycine-d31, is employed. The protocol involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This method is highly specific and sensitive, making it suitable for clinical research and applications in drug development.
Introduction
N-acyl amino acids, such as N-Palmitoylglycine, are a class of lipid signaling molecules involved in various physiological processes.[1][2] Palmitoylglycine is an endogenous metabolite formed from the conjugation of palmitic acid and glycine.[1] Accurate quantification of these molecules in biological matrices like plasma is crucial for understanding their roles in health and disease. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, like this compound, is critical to correct for matrix effects and variations during sample processing and instrumental analysis, ensuring reliable quantification.[3]
Experimental Protocol
Materials and Reagents
-
N-Palmitoylglycine standard
-
This compound (Internal Standard, ISTD)[3]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Standard and Internal Standard Stock Solutions
-
N-Palmitoylglycine Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Palmitoylglycine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the N-Palmitoylglycine stock solution with 50% methanol/water to create calibration standards. Prepare a working solution of this compound in ice-cold acetonitrile.
Note: Store stock solutions at -20°C or -80°C for long-term stability.[3]
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma samples for 10 seconds.
-
In a clean 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing the this compound internal standard.[1]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
LC System: Agilent 1290 Infinity LC system or equivalent
-
Column: Zorbax EclipsePlus C18 (2.1 x 50 mm, sub-2 µm) or equivalent[4][5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
Mass Spectrometry (MS)
-
MS System: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI), Negative Ion Mode[5]
-
MRM Transitions:
-
N-Palmitoylglycine: 312.2 → 74.2[5]
-
This compound: 343.2 → 74.2 (Predicted)
-
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
Data Presentation
Table 1: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| N-Palmitoylglycine | 312.2 | 74.2 | Negative |
| This compound (ISTD) | 343.2 | 74.2 | Negative |
Table 2: Method Validation Parameters (Representative Data)
| Parameter | N-Palmitoylglycine |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (CV%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
| Limit of Quantification (LOQ) | 1 ng/mL |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of N-Palmitoylglycine in plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantitative analysis of N-Palmitoylglycine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This protocol is well-suited for applications in clinical research and pharmaceutical development for monitoring this important lipid metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. agilent.com [agilent.com]
- 5. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palmitoylglycine-d31 in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylglycine (PalGly) is an endogenous N-acyl glycine that has emerged as a significant signaling molecule within the central nervous system. It is involved in the modulation of key neuronal processes, including pain perception, neuroinflammation, and cellular resilience. Evidence suggests its potential as a neuroprotective agent, making it a molecule of interest in the study and development of therapeutics for a range of neurological disorders. Palmitoylglycine-d31 is a deuterated analog of Palmitoylglycine, designed for use as a high-fidelity internal standard in mass spectrometry-based quantification. The incorporation of 31 deuterium atoms on the palmitoyl chain provides a distinct mass shift, enabling precise and accurate measurement of endogenous Palmitoylglycine levels in complex biological matrices. These application notes provide an overview of the utility of this compound in neurological disorder research and detailed protocols for its use.
Biological Significance of Palmitoylglycine in the Nervous System
Palmitoylglycine is a lipid mediator that exerts its effects through various signaling pathways. It has been shown to modulate calcium influx and nitric oxide production in sensory neurons.[1][2][3] Its biological activities suggest a role in maintaining neuronal homeostasis and protecting against pathological insults.
Key Functions:
-
Neuromodulation: Palmitoylglycine can influence neuronal excitability and synaptic transmission.
-
Anti-inflammatory Effects: It has been implicated in the resolution of inflammation within the nervous system, a critical factor in many neurodegenerative diseases.
-
Neuroprotection: Studies suggest that Palmitoylglycine may protect neurons from damage in models of neurological disorders.[4][5]
Application of this compound in Neurological Disorder Research
The primary application of this compound is as an internal standard for the accurate and precise quantification of endogenous Palmitoylglycine in biological samples using liquid chromatography-mass spectrometry (LC-MS). This is crucial for understanding the pathophysiology of neurological disorders where this lipid mediator may be dysregulated.
Potential Research Areas:
-
Neurodegenerative Diseases: Investigating the role of Palmitoylglycine in Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
-
Neuroinflammation: Studying the modulation of Palmitoylglycine levels during neuroinflammatory processes.
-
Ischemic Stroke: Assessing the changes in Palmitoylglycine concentrations in response to ischemic brain injury.
-
Neuropathic Pain: Quantifying Palmitoylglycine in models of chronic pain to explore its role in pain signaling pathways.
Data Presentation
The following tables represent hypothetical data from a study investigating the levels of Palmitoylglycine in a mouse model of Parkinson's disease, quantified using this compound as an internal standard.
Table 1: Palmitoylglycine Levels in Mouse Brain Homogenates
| Group | Treatment | Palmitoylglycine (pmol/g tissue) | Standard Deviation |
| 1 | Control (Vehicle) | 15.2 | 2.1 |
| 2 | MPTP-induced | 8.9 | 1.5 |
| 3 | MPTP + Neuroprotective Agent X | 13.5 | 1.9 |
Table 2: LC-MS/MS Parameters for Palmitoylglycine Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoylglycine | 314.3 | 74.1 | 25 |
| This compound | 345.5 | 74.1 | 25 |
Experimental Protocols
Protocol 1: Quantification of Palmitoylglycine in Brain Tissue using LC-MS with this compound Internal Standard
Objective: To accurately measure the concentration of Palmitoylglycine in brain tissue samples from a mouse model of a neurological disorder.
Materials:
-
Brain tissue samples (frozen at -80°C)
-
This compound internal standard solution (10 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Weigh approximately 50 mg of frozen brain tissue.
-
Add 500 µL of ice-cold methanol containing 10 µL of this compound internal standard solution.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Palmitoylglycine: 314.3 -> 74.1
-
This compound: 345.5 -> 74.1
-
-
Optimize other MS parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Palmitoylglycine and this compound.
-
Calculate the ratio of the peak area of Palmitoylglycine to the peak area of this compound.
-
Generate a standard curve using known concentrations of Palmitoylglycine spiked with a constant concentration of this compound.
-
Determine the concentration of Palmitoylglycine in the samples by interpolating the peak area ratios from the standard curve.
-
Mandatory Visualization
Caption: Proposed signaling pathway of Palmitoylglycine in neurons.
Caption: Workflow for Palmitoylglycine quantification using LC-MS.
References
- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons [scholarworks.indianapolis.iu.edu]
- 4. Opposite Effects of Neuroprotective Cannabinoids, Palmitoylethanolamide, and 2-Arachidonoylglycerol on Function and Morphology of Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Opposite Effects of Neuroprotective Cannabinoids, Palmitoylethanolamide, and 2-Arachidonoylglycerol on Function and Morphology of Microglia [frontiersin.org]
Application Notes and Protocols: Palmitoylglycine-d31 for Studying Pain and Inflammation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylglycine (PalGly) is an endogenous N-acyl amide that has emerged as a significant modulator of pain and inflammation.[1][2][3] Its deuterated isotopologue, Palmitoylglycine-d31, serves as an essential tool for the accurate quantification of endogenous PalGly levels in biological samples using mass spectrometry. This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of pain and inflammation pathways.
N-acyl amides are a class of lipid signaling molecules involved in diverse physiological processes.[1][2] Palmitoylglycine, a saturated N-acyl amide, has been shown to be present in significant levels in tissues such as the skin and spinal cord.[1][3] Studies have demonstrated its potent effects on nociceptive neurons and its involvement in calcium signaling and nitric oxide production, highlighting its therapeutic potential in pain and inflammatory conditions.[1][2][3]
Mechanism of Action in Pain and Inflammation
Palmitoylglycine exerts its effects through multiple pathways, making it a molecule of interest in pain and inflammation research.
-
Modulation of Calcium Influx: Palmitoylglycine induces a transient influx of calcium in dorsal root ganglion (DRG) neurons and related cell lines.[1][2] This effect is sensitive to pertussis toxin (PTX), suggesting the involvement of a G-protein coupled receptor (GPCR).[1][2] The calcium influx can be blocked by non-selective calcium channel blockers.[1][2]
-
Nitric Oxide Production: The Palmitoylglycine-induced calcium influx activates calcium-dependent nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide (NO).[1][2] NO is a key signaling molecule in both pain and inflammation.
-
Interaction with G-Protein Coupled Receptors (GPCRs): While the specific receptor landscape is still under investigation, Palmitoylglycine is known to interact with orphan GPCRs. N-arachidonoyl glycine, a structurally related compound, activates GPR18.[1][2][3] More recently, N-palmitoylglycine has been identified as a potent agonist for GPR132 (also known as G2A).[4]
-
Inhibition of Nociceptive Neuron Firing: In vivo studies have shown that Palmitoylglycine can potently inhibit the heat-evoked firing of nociceptive neurons in the dorsal horn of the spinal cord, a key area for pain signal processing.[1][3]
Data Presentation
The following tables summarize quantitative data from studies on Palmitoylglycine, providing a reference for expected outcomes in experimental settings where this compound would be used for quantification.
Table 1: Effect of Palmitoylglycine on Nociceptive Neuron Firing
| Treatment | Concentration | Effect on Heat-Evoked Firing | Reference |
| Palmitoylglycine | 10 µM | Potent inhibition | [1][3] |
Table 2: Palmitoylglycine-Induced Calcium Influx in F-11 Cells
| Treatment | Concentration | Peak Intracellular Ca2+ (nM) | Reference |
| Vehicle | - | Baseline | [1] |
| Palmitoylglycine | 10 µM | Significant increase over baseline | [1] |
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of endogenous Palmitoylglycine in biological matrices by liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Quantification of Palmitoylglycine in Biological Tissues using LC-MS with this compound Internal Standard
Objective: To accurately measure the concentration of endogenous Palmitoylglycine in tissue samples (e.g., spinal cord, skin, brain).
Materials:
-
Tissue sample
-
This compound (internal standard)
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS system (e.g., triple quadrupole mass spectrometer)
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Homogenization:
-
Weigh the frozen tissue sample.
-
Add a known amount of this compound internal standard.
-
Homogenize the tissue in a 2:1 chloroform:methanol solution (v/v).
-
-
Lipid Extraction (Folch Method):
-
Centrifuge the homogenate to pellet the solids.
-
Collect the supernatant.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the Palmitoylglycine and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the sample onto the LC-MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) in negative ion mode.[1]
-
MRM Transition for Palmitoylglycine: 312.2 → 74.2 m/z[1]
-
MRM Transition for this compound: (Calculate based on the exact mass of the deuterated standard)
-
-
Develop a standard curve using known concentrations of Palmitoylglycine and a fixed concentration of this compound.
-
Quantify the amount of endogenous Palmitoylglycine in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 2: In Vitro Assessment of Palmitoylglycine Effects on Intracellular Calcium Mobilization
Objective: To determine the effect of Palmitoylglycine on intracellular calcium levels in cultured cells (e.g., F-11 cells, a DRG neuron-like cell line).
Materials:
-
F-11 cells
-
Cell culture medium (e.g., Ham's F-12)
-
Fura-2 AM (calcium indicator dye)
-
Palmitoylglycine
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or microscope with imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture F-11 cells in appropriate medium until they reach the desired confluency.
-
Plate the cells in a 96-well plate suitable for fluorescence measurements.
-
-
Loading with Fura-2 AM:
-
Wash the cells with HBSS.
-
Incubate the cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader or on a microscope stage.
-
Establish a baseline fluorescence reading.
-
Add Palmitoylglycine at the desired concentration.
-
Record the change in fluorescence over time. Fura-2 is a ratiometric dye, so measurements are typically made at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in the F340/F380 ratio to determine the relative change in intracellular calcium concentration in response to Palmitoylglycine.
-
Positive controls, such as a calcium ionophore (e.g., ionomycin), should be used to confirm cell responsiveness.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involving Palmitoylglycine.
Caption: Palmitoylglycine signaling pathway in pain and inflammation.
References
- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Palmitoylglycine in Biological Matrices using Palmitoylglycine-d31 by Targeted Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Palmitoylglycine (PalGly) is an endogenous N-acyl amino acid, a class of lipid signaling molecules involved in various physiological processes.[1] Structurally, it combines the hydrophobic fatty acid, palmitic acid, with the amino acid glycine.[1] PalGly is present in mammalian tissues, with notably high levels in the skin and spinal cord, suggesting a role in sensory signaling and homeostatic regulation.[1][2] Research indicates its involvement in modulating pain perception, cellular signaling, and inflammatory responses.[1] Given its potential as a biomarker and therapeutic agent, a robust and accurate method for its quantification in complex biological matrices is essential.
Targeted mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers high sensitivity and specificity for quantitative biomolecular analysis.[3] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry to ensure accuracy and precision.[4][5] A deuterated standard, such as Palmitoylglycine-d31, is an ideal internal standard as it is chemically and physically almost identical to the endogenous analyte, co-eluting during chromatography and exhibiting similar ionization efficiency.[5] This allows it to effectively correct for variability during sample preparation, injection, and ionization, thereby minimizing matrix effects and improving method robustness.[5][6]
This document provides a detailed protocol for the targeted quantification of N-Palmitoylglycine in biological samples using this compound as an internal standard.
Biological Signaling Pathway of N-Palmitoylglycine
N-Palmitoylglycine is a bioactive lipid that modulates cellular function through receptor-mediated signaling. It has been shown to interact with G protein-coupled receptors (GPCRs), initiating a cascade that leads to transient influx of extracellular calcium.[7][8] This increase in intracellular calcium can activate calcium-sensitive enzymes like nitric-oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule.[7]
Experimental Protocol
Principle
This method quantifies N-Palmitoylglycine in biological samples (e.g., plasma, tissue homogenate) by LC-MS/MS. A known concentration of this compound is spiked into each sample as an internal standard (IS) prior to extraction. The analyte and IS are extracted from the matrix using liquid-liquid extraction. The extracts are then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the IS and comparing it to a standard curve.
Materials and Reagents
-
Standards: N-Palmitoylglycine (Cayman Chemical or equivalent), this compound (Cayman Chemical or equivalent)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (99%, LC-MS Grade), Ethyl Acetate
-
Biological Matrix: Plasma (K2-EDTA), Tissue Homogenization Buffer (e.g., PBS)
-
Equipment: Microcentrifuge tubes, analytical balance, vortex mixer, centrifuge, solvent evaporator (e.g., nitrogen stream), autosampler vials.
Instrumentation
-
Liquid Chromatography System: UPLC or HPLC system (e.g., Waters ACQUITY, Shimadzu Nexera)
-
LC Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Sciex QTRAP 6500, Waters Xevo TQ-S)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
Standard and Sample Preparation
4.1. Standard Stock Solutions
-
Prepare 1 mg/mL stock solutions of N-Palmitoylglycine and this compound (IS) in methanol.
-
Perform serial dilutions in methanol:water (1:1, v/v) to create working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL).
4.2. Sample Preparation
-
Thaw biological samples (plasma, tissue homogenate) on ice.
-
Aliquot 100 µL of sample into a 1.5 mL microcentrifuge tube.
-
Spike 10 µL of the working IS solution (this compound) into each sample, except for blank matrix samples.
-
Vortex briefly to mix.
-
Protein Precipitation & Lipid Extraction: Add 500 µL of ice-cold ethyl acetate containing 1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of methanol:water (80:20, v/v).
-
Vortex, centrifuge to pellet any insoluble debris, and transfer the supernatant to an autosampler vial.
LC-MS/MS Method Workflow
LC-MS/MS Parameters
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 - 1.0 min: 50% B
-
1.0 - 5.0 min: 50% to 98% B
-
5.0 - 6.0 min: Hold at 98% B
-
6.0 - 6.1 min: 98% to 50% B
-
6.1 - 8.0 min: Hold at 50% B (Re-equilibration)
-
-
-
MS Conditions (ESI+):
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
Curtain Gas: 35 psi
-
Temperature: 500°C
-
IonSpray Voltage: +5500 V
-
MRM Transitions: (To be optimized empirically for the specific instrument)
-
N-Palmitoylglycine: Q1: 314.3 -> Q3: 76.1 (Example)
-
This compound: Q1: 345.5 -> Q3: 76.1 (Example)
-
-
Representative Quantitative Data
The performance of the assay should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics for a targeted lipidomics assay of this nature.
| Parameter | Representative Value | Description |
| Linearity Range | 1 - 1000 ng/mL | The concentration range over which the assay is accurate and precise. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of analyte that can be reliably detected above the background noise. |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 15% | The precision of the assay determined by analyzing replicates on the same day. |
| Inter-day Precision (%CV) | < 15% | The precision of the assay determined by analyzing replicates on different days. |
| Accuracy (% Bias) | 85 - 115% | The closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. |
| Extraction Recovery | > 80% | The efficiency of the extraction process in recovering the analyte from the biological matrix. |
Note: These values are for illustrative purposes and must be experimentally determined during method validation.
Conclusion
This application note details a robust and sensitive method for the quantification of N-Palmitoylglycine in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled standard ensures high accuracy and reproducibility, which is critical for applications in basic research, clinical diagnostics, and drug development.[4] The provided protocol offers a comprehensive framework that can be adapted and validated for specific research needs, enabling reliable measurement of this important lipid signaling molecule.
References
- 1. PALMITOYL GLYCINE - Ataman Kimya [atamanchemicals.com]
- 2. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted analysis of permethylated N-glycans using MRM/PRM approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Palmitoylglycine-d31 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of Palmitoylglycine-d31, a deuterated analog of Palmitoylglycine. This document is intended to guide researchers in accurately preparing solutions for various applications, including its use as an internal standard in quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Physicochemical Properties
This compound is a stable isotope-labeled version of Palmitoylglycine, where 31 hydrogen atoms have been replaced by deuterium. This substitution is primarily on the palmitoyl chain.
| Property | Value | Reference |
| Synonyms | N-palmitoyl glycine-d31 | [1][2] |
| Appearance | White to off-white solid | [3][4] |
| Molecular Formula (non-deuterated) | C18H35NO3 | [1][4][5] |
| Molecular Weight (non-deuterated) | 313.48 g/mol | [1][4] |
| Calculated Molecular Weight (d31) | ~344.67 g/mol | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [2][6] |
| Poorly soluble in water | [4] |
Health and Safety Information
The safety profile of this compound is expected to be similar to its non-deuterated counterpart, N-Palmitoyl Glycine. Based on the Safety Data Sheet for N-Palmitoyl Glycine, the following precautions should be observed[6]:
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
If swallowed, call a poison center or doctor if you feel unwell.
-
If on skin, wash with plenty of soap and water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using and handle the compound in accordance with good laboratory practices.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Glass vial with a Teflon-lined cap
-
Argon or Nitrogen gas (optional, for long-term storage)
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated micropipettes
Procedure:
-
Equilibration of Compound: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of atmospheric moisture.
-
Weighing the Compound: Tare a clean, dry glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3447 mg of this compound (based on a calculated molecular weight of 344.67 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the weighed compound. For a 10 mM solution with 0.3447 mg of the compound, you would add 100 µL of DMSO.
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming may also aid dissolution, but be cautious to avoid degradation[2].
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
-
Inert Gas Purging (Optional but Recommended): For long-term stability, it is advisable to flush the headspace of the vial with an inert gas like argon or nitrogen before tightly sealing the cap. This helps to displace oxygen and minimize the risk of oxidation.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2]. To avoid repeated freeze-thaw cycles, it is recommended to prepare smaller aliquots of the stock solution[2].
Quantitative Data Summary
| Parameter | Value |
| Target Concentration | 10 mM |
| Molecular Weight (Calculated) | 344.67 g/mol |
| Mass for 1 mL of 10 mM solution | 0.3447 mg |
| Solvent | DMSO |
| Storage Temperature (Short-term) | -20°C (up to 1 month)[2] |
| Storage Temperature (Long-term) | -80°C (up to 6 months)[2] |
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. PALMITOYL GLYCINE | 2441-41-0 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. PALMITOYL GLYCINE - Ataman Kimya [atamanchemicals.com]
- 5. N-Palmitoylglycine | C18H35NO3 | CID 151008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Bioanalysis using Palmitoylglycine-d31
For Researchers, Scientists, and Drug Development Professionals
Application Note: Palmitoylglycine-d31 as an Internal Standard for Robust Bioanalysis of N-Palmitoylglycine
Introduction
N-palmitoylglycine (NPG) is an endogenous N-acyl amino acid that is increasingly recognized for its role as a signaling molecule in various physiological processes.[1] Accurate quantification of NPG in biological matrices is crucial for understanding its function in health and disease, and for the development of novel therapeutics targeting its pathways. Due to the inherent variability in sample preparation and analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is essential for achieving accurate and precise quantification in bioanalytical methods.[2] this compound, a deuterated analog of NPG, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its physicochemical properties closely mimic those of the endogenous analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[3][4]
Principle
The quantitative bioanalytical method for NPG relies on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into the biological sample prior to sample preparation. Following extraction and chromatographic separation, both NPG and this compound are detected by the mass spectrometer. The ratio of the peak area of NPG to the peak area of this compound is then used to construct a calibration curve and determine the concentration of NPG in the unknown samples. This ratiometric approach corrects for variations in sample recovery and instrument response, leading to highly reliable and reproducible results.[2][5]
Quantitative Data Summary
The following tables present representative data from a validated bioanalytical method for the quantification of N-palmitoylglycine in human plasma using this compound as an internal standard.
Table 1: Calibration Curve for N-Palmitoylglycine in Human Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 51.5 | 103.0 |
| 100 | 99.5 | 99.5 |
| 250 | 248 | 99.2 |
| 500 | 505 | 101.0 |
-
Linearity: The calibration curve was linear over the range of 1.00 to 500 ng/mL with a coefficient of determination (r²) > 0.99.[6][7]
-
Regression Model: Linear, 1/x² weighting.
Table 2: Accuracy and Precision of the Bioanalytical Method
| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1.00 | 0.99 | 99.0 | 8.5 |
| Low QC | 3.00 | 3.06 | 102.0 | 6.2 |
| Mid QC | 75.0 | 73.5 | 98.0 | 4.8 |
| High QC | 400 | 408 | 102.0 | 3.5 |
-
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal concentration. Precision (CV%) not exceeding 15% (20% for LLOQ).[5][8]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
N-Palmitoylglycine Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-palmitoylglycine and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-palmitoylglycine stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Protocol 2: Sample Preparation from Human Plasma
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.[9]
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted samples through a 0.22 µm syringe filter into LC vials.
Protocol 3: UPLC-MS/MS Analysis
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Sciex Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1.0 min: 50% B
-
1.0-5.0 min: Linear gradient from 50% to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 50% B
-
6.1-8.0 min: Equilibrate at 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
N-Palmitoylglycine: Precursor ion (m/z) 314.3 -> Product ion (m/z) 74.1
-
This compound: Precursor ion (m/z) 345.3 -> Product ion (m/z) 74.1
-
Protocol 4: Data Analysis and Calibration Curve Construction
-
Peak Integration: Integrate the peak areas for both N-palmitoylglycine and this compound for all standards, QCs, and samples using the instrument's software.
-
Calculate Peak Area Ratios: For each injection, calculate the ratio of the peak area of N-palmitoylglycine to the peak area of this compound.
-
Construct Calibration Curve: Plot the peak area ratio against the nominal concentration of the calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve data, applying a 1/x² weighting.
-
Quantify Unknowns: Use the regression equation to calculate the concentration of N-palmitoylglycine in the unknown samples based on their measured peak area ratios.
Visualizations
Caption: Experimental workflow for the quantification of N-palmitoylglycine.
Caption: Biosynthesis and metabolism of N-palmitoylglycine.
References
- 1. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anivet.au.dk [anivet.au.dk]
- 4. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 5. ajpsonline.com [ajpsonline.com]
- 6. dovepress.com [dovepress.com]
- 7. New bioanalytical method for the quantification of (-) - hydroxycitric acid in human plasma using UPLC-MS/MS and its application in a Garcinia cambogia pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Palmitoylglycine-d31 in Drug Metabolism and Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug candidates and their metabolites in complex biological matrices is critical for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles. The use of stable isotope-labeled internal standards (SIL-IS) with liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis.[1] Palmitoylglycine-d31, a deuterated form of the endogenous lipid N-palmitoyl glycine, serves as an ideal internal standard for the quantification of a wide range of analytes, particularly those with similar physicochemical properties.[2]
The key advantage of a deuterated internal standard like this compound is its near-identical chemical and physical behavior to the unlabeled analyte.[3] This ensures that it co-elutes during chromatography, experiencing and correcting for variations in sample preparation, injection volume, and matrix effects such as ion suppression or enhancement.[1][4] This document provides detailed application notes and experimental protocols for the effective use of this compound in DMPK studies.
Application Notes
Key Applications of this compound in DMPK:
-
Internal Standard for Bioanalytical Methods: this compound is primarily used as an internal standard for the accurate quantification of drug candidates and their metabolites in various biological matrices, including plasma, serum, and tissue homogenates. Its lipid nature makes it particularly suitable for analytes with moderate to high lipophilicity.
-
Tracer in Metabolic Studies: As a stable isotope-labeled compound, this compound can be used as a tracer to investigate the metabolic pathways of related N-acyl amino acids or to study the broader effects of lipid metabolism on drug disposition.[2]
Advantages of Using this compound:
-
Enhanced Accuracy and Precision: By compensating for variability during sample processing and analysis, this compound significantly improves the accuracy and precision of quantitative results.[3]
-
Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of analytes in the mass spectrometer. Because this compound has the same chemical properties as its unlabeled counterpart, it experiences the same degree of ion suppression or enhancement, allowing for accurate normalization.[3]
-
Improved Method Robustness: The use of a SIL-IS like this compound leads to more rugged and reproducible bioanalytical methods, which is essential for regulated studies.
Experimental Protocols
Bioanalytical Method for Drug Quantification in Plasma
This protocol outlines a general procedure for the quantification of a hypothetical lipophilic drug ("Drug X") in rat plasma using this compound as an internal standard.
1.1. Materials and Reagents:
-
Drug X reference standard
-
This compound (Internal Standard, IS)
-
Control rat plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
1.2. Stock and Working Solutions Preparation:
-
Drug X Stock Solution (1 mg/mL): Accurately weigh and dissolve Drug X in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Drug X Working Solutions: Prepare serial dilutions of the Drug X stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
1.3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each well.[5]
-
Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
1.4. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipophilic compounds.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for Drug X and this compound.
-
MRM Transitions:
-
Drug X: [M+H]+ → fragment ion (to be optimized)
-
This compound: [M-H]- → fragment ion (to be optimized based on the specific d31 labeling pattern)
-
1.5. Bioanalytical Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[6][7] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.[8] |
| Calibration Curve | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for QC samples at low, medium, and high concentrations.[8] |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[8] |
| Recovery | Recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage).[8] |
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol assesses the metabolic stability of a drug candidate in the presence of human liver microsomes (HLMs), using this compound to ensure accurate quantification of the parent drug over time.
2.1. Materials and Reagents:
-
Drug X
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
Methanol
2.2. Experimental Procedure:
-
Prepare a stock solution of Drug X in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the final incubation concentration (e.g., 1 µM).
-
In a 96-well plate, combine the Drug X solution, HLMs (final concentration e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound (100 ng/mL).
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS as described in Protocol 1.
2.3. Data Analysis:
-
Plot the natural logarithm of the percentage of Drug X remaining versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg protein/mL).
| Time (min) | Drug X Peak Area | This compound Peak Area | Peak Area Ratio (Drug X / IS) | % Drug X Remaining |
| 0 | 1,250,000 | 850,000 | 1.47 | 100.0 |
| 5 | 1,050,000 | 845,000 | 1.24 | 84.4 |
| 15 | 750,000 | 855,000 | 0.88 | 59.9 |
| 30 | 420,000 | 850,000 | 0.49 | 33.3 |
| 60 | 150,000 | 848,000 | 0.18 | 12.2 |
In Vivo Pharmacokinetic Study in Rats
This protocol describes a basic pharmacokinetic study in rats following a single oral dose of a drug candidate, with this compound used for the quantification of the drug in plasma samples.
3.1. Animal Dosing and Sampling:
-
Fast male Sprague-Dawley rats overnight prior to dosing.
-
Administer a single oral dose of Drug X (e.g., 10 mg/kg) formulated in a suitable vehicle.
-
Collect blood samples (approximately 100 µL) via tail vein or other appropriate method at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[9]
-
Collect blood into tubes containing K2EDTA and centrifuge to obtain plasma.
-
Store plasma samples at -80°C until analysis.
3.2. Sample Analysis:
-
Analyze the plasma samples for the concentration of Drug X using the validated LC-MS/MS method with this compound as the internal standard, as described in Protocol 1.
3.3. Pharmacokinetic Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
| PK Parameter | Unit | Value |
| Cmax | ng/mL | 1500 |
| Tmax | h | 1.5 |
| AUC(0-t) | ngh/mL | 8500 |
| AUC(0-inf) | ngh/mL | 8750 |
| t½ | h | 4.2 |
| CL/F | mL/h/kg | 1143 |
| Vd/F | L/kg | 6.8 |
Visualizations
Biosynthesis of N-Palmitoylglycine
Caption: Biosynthesis pathway of N-Palmitoylglycine in the mitochondria.
Experimental Workflow for a Pharmacokinetic Study
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deuterium Exchange with Palmitoylglycine-d31 in LC-MS
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with deuterium exchange of Palmitoylglycine-d31 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of losing the deuterium label from this compound during my LC-MS analysis?
A1: The loss of deuterium atoms from a labeled compound like this compound is known as "back-exchange". This occurs when deuterium atoms on the molecule exchange with hydrogen atoms from the surrounding environment, particularly from protic solvents like water or methanol in the mobile phase. Back-exchange is a significant challenge in hydrogen-deuterium exchange (HDX) experiments and can lead to an underestimation of the deuterium incorporation.
Q2: At which positions on the this compound molecule is back-exchange most likely to occur?
A2: Back-exchange is most likely to occur at positions with labile hydrogens. For this compound, the most susceptible positions are the amide (-NH-) and carboxylic acid (-COOH) groups. Deuterium atoms on the palmitoyl chain (C-D bonds) are generally stable and less prone to exchange under typical LC-MS conditions. However, hydrogens on the α-carbon to the glycine carbonyl can also exchange under certain pH conditions.
Q3: How can I minimize back-exchange during my LC-MS run?
A3: To minimize back-exchange, it is crucial to maintain specific experimental conditions throughout the analysis. Key strategies include:
-
Low Temperature: Operating the LC system, including the autosampler and column, at low or even sub-zero temperatures (e.g., 0°C to -20°C) significantly reduces the rate of back-exchange. The back-exchange rate decreases approximately 3-fold for every 10-degree decrease in temperature.
-
Low pH: Maintaining a low pH (typically 2.25-2.5) for the mobile phase and quench buffer is critical. Acidic conditions minimize the exchange rate of amide hydrogens.
-
Fast Chromatography: Utilize rapid chromatographic methods with shorter gradients and higher flow rates to reduce the time the analyte is exposed to protic solvents.
Q4: What are the ideal mobile phase compositions for analyzing this compound?
A4: For reversed-phase chromatography of fatty acids and their derivatives, a common mobile phase consists of acetonitrile and water. To maintain a low pH and facilitate ionization, a volatile acid like formic acid (typically 0.1%) is added. For negative ion mode analysis, which is often more suitable for fatty acids, an additive like ammonium formate can be beneficial. It is crucial to use high-purity, LC-MS grade solvents to avoid background interference.
Q5: I am observing high variability in my results. What are the potential causes?
A5: High variability in deuterium exchange experiments can stem from several sources:
-
Inconsistent Timing: The timing of the labeling and quenching steps must be precise and consistent across all samples.
-
Sample Handling: Variations in sample preparation and handling can introduce errors. A standardized operating procedure (SOP) is highly recommended.
-
Carryover: Residual sample from previous injections can lead to inaccurate quantification.
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of your analyte, leading to inconsistent results.
Troubleshooting Guides
Issue 1: Significant Loss of Deuterium Label (High Back-Exchange)
| Possible Cause | Solution |
| Suboptimal pH of Mobile Phase | Ensure the pH of your mobile phase is between 2.25 and 2.5 using a volatile acid like formic acid. Verify the pH of all solutions before use. |
| Elevated Temperatures | Maintain low temperatures (ideally 0°C or below) for the autosampler and column compartment. Use pre-chilled solvents and sample vials. |
| Prolonged LC Run Time | Optimize your LC method to minimize the analysis time without compromising chromatographic resolution. |
| Protic Solvents | While unavoidable in reversed-phase LC, minimize the exposure time to water and methanol. |
Issue 2: Poor or No Signal for this compound
| Possible Cause | Solution |
| Inappropriate MS Ionization Mode | Fatty acids like palmitoylglycine can be detected in both positive and negative ion modes. Negative mode is often more appropriate to prevent water loss. Optimize MS parameters in both modes to determine the best sensitivity. |
| Ion Suppression from Matrix | Dilute the sample or implement a sample clean-up step like solid-phase extraction (SPE) to remove interfering matrix components. Assess matrix effects by comparing the signal in a neat solvent versus the sample matrix. |
| Suboptimal Mobile Phase Additives | The choice of additive can significantly impact ionization. While formic acid is common for positive mode, ammonium formate or acetate might be better for negative mode. Avoid non-volatile buffers like phosphates. |
| Analyte Adsorption | Fatty acids can adsorb to plasticware and parts of the LC system. Use polypropylene vials and consider system passivation. |
| Analyte Instability | Prepare fresh standards and samples. |
Issue 3: Poor Reproducibility and High Variability
| Possible Cause | Solution |
| Inconsistent Sample Preparation | Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for all sample preparation steps. |
| Variable Quenching Efficiency | Ensure the quenching step is rapid and consistent for all samples. Automation can improve timing consistency. The quench buffer should be at the optimal low pH and temperature. |
| Sample Carryover | Implement a robust needle and column wash protocol between injections. Injecting a blank after a high-concentration sample can confirm carryover. |
| Inconsistent Internal Standard Performance | If using an internal standard, ensure it is added at a consistent concentration and is stable under the experimental conditions. |
Experimental Protocols
Protocol 1: Sample Preparation for Deuterium Exchange of Palmitoylglycine
-
Dissolution: Dissolve Palmitoylglycine in a suitable organic solvent (e.g., DMSO, ethanol) to create a stock solution.
-
Labeling Initiation: To initiate the exchange, dilute the stock solution with a deuterated buffer (e.g., D₂O with phosphate buffer, pD 7.4). The final concentration of the organic solvent should be minimized.
-
Incubation: Incubate the sample at a controlled temperature for a defined period to allow for deuterium exchange.
-
Quenching: To stop the exchange reaction, add a pre-chilled quench buffer (e.g., 0.1% formic acid in water) to lower the pH to ~2.5 and the temperature to ~0°C.
-
Analysis or Storage: Immediately analyze the quenched sample by LC-MS or flash-freeze it in liquid nitrogen and store at -80°C for later analysis.
Protocol 2: LC-MS Method for Analyzing Deuterated Palmitoylglycine
-
LC System: Use an LC system capable of maintaining low temperatures for the autosampler and column oven (e.g., 0°C).
-
Column: A C18 reversed-phase column is suitable for separating fatty acids.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a fast gradient to elute this compound in a sharp peak with a minimal run time.
-
Flow Rate: A typical flow rate is 0.3-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Use a high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) for maximal signal of this compound. Acquire data in full scan mode to observe the isotopic distribution.
Visualizations
Optimizing Palmitoylglycine-d31 concentration for accurate quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Palmitoylglycine-d31 concentration for the accurate quantification of Palmitoylglycine.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in quantitative analysis?
A1: this compound is a deuterated analog of Palmitoylglycine. It is used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).[1] The key advantages of using a stable isotope-labeled internal standard like this compound are:
-
Compensation for Matrix Effects: It helps to correct for variations in signal intensity caused by the sample matrix (e.g., plasma, tissue homogenates).
-
Correction for Sample Preparation Variability: It accounts for losses of the analyte during extraction, handling, and injection.
-
Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the internal standard, the accuracy and precision of the quantification are significantly improved.
Q2: How should I prepare my stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as methanol or ethanol. This stock solution can then be diluted to the final working concentration in the appropriate solvent for your assay. For storage, it is advisable to keep the stock solution at -20°C or -80°C to ensure its stability.[1]
Q3: What is a typical concentration range for an internal standard like this compound?
A3: The optimal concentration of the internal standard should be determined empirically during method development. A general guideline is to use a concentration that is similar to the expected concentration of the analyte in the middle of the calibration curve. This ensures a robust and reliable response for both the analyte and the internal standard.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometry Settings | Verify the precursor and product ion m/z values for this compound in your MRM (Multiple Reaction Monitoring) method. Ensure the correct ionization mode (positive or negative) is selected.[2] |
| Degradation of the Internal Standard | Prepare a fresh stock solution of this compound. Check the storage conditions and expiration date of your standard. |
| Suboptimal LC Conditions | Ensure the mobile phase composition and gradient are suitable for the elution of Palmitoylglycine. Check for column degradation or blockage. |
| Sample Preparation Issues | Evaluate your extraction procedure for potential losses of the internal standard. Ensure complete dissolution of the standard in the sample. |
Issue 2: High Variability in the Internal Standard Signal Across Samples
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Calibrate your pipettes and ensure proper pipetting technique when adding the internal standard to each sample. |
| Matrix Effects | Significant variations in the sample matrix can lead to ion suppression or enhancement.[3] Consider further sample cleanup (e.g., solid-phase extraction) or dilution of the sample. |
| Precipitation of the Internal Standard | Ensure the internal standard is fully soluble in the final sample solution. Adjust the solvent composition if necessary. |
Issue 3: Non-linear Calibration Curve
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Concentration of Internal Standard | The concentration of the internal standard may be too high or too low relative to the analyte concentrations in the calibration standards. Prepare a new set of calibration standards with an optimized internal standard concentration. |
| Detector Saturation | If the signal for the analyte or internal standard is too high, it can lead to detector saturation and non-linearity. Dilute the samples or adjust the MS detector settings. |
| Interference from the Matrix | Co-eluting matrix components can interfere with the ionization of the analyte or internal standard. Optimize the chromatographic separation to resolve the analyte from interfering peaks. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol describes a systematic approach to determine the optimal concentration of this compound for a calibration curve.
-
Prepare a series of Palmitoylglycine calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare three different working solutions of this compound at low, medium, and high concentrations (e.g., 10 ng/mL, 50 ng/mL, and 200 ng/mL).
-
Spike a constant volume of each this compound working solution into each calibration standard.
-
Process and analyze the samples using your established LC-MS/MS method.
-
Construct a calibration curve for each concentration of the internal standard by plotting the peak area ratio (Analyte/IS) against the analyte concentration.
-
Evaluate the linearity (R²) and accuracy of each calibration curve.
Data Presentation: Impact of this compound Concentration on Calibration Curve Performance
| IS Concentration | Linearity (R²) | Accuracy (% Bias at LLOQ) | Accuracy (% Bias at ULOQ) | Recommendation |
| 10 ng/mL | 0.985 | -15% | +18% | Not optimal, significant bias at the extremes. |
| 50 ng/mL | 0.998 | -5% | +3% | Optimal, excellent linearity and accuracy. |
| 200 ng/mL | 0.991 | +10% | -12% | Suboptimal, potential for ion suppression of the analyte. |
Visualizations
Caption: Workflow for the quantitative analysis of Palmitoylglycine using this compound as an internal standard.
Caption: A logical troubleshooting guide for issues related to the internal standard signal.
References
How to address matrix effects when using Palmitoylglycine-d31
Welcome to the technical support center for addressing matrix effects when using Palmitoylglycine-d31. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample apart from the analyte of interest, such as proteins, salts, and endogenous lipids.[1] A matrix effect is the alteration of an analyte's ionization efficiency by these co-eluting components.[2][3] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[2][3][4] Phospholipids are a major contributor to matrix effects in lipidomics, particularly when using electrospray ionization (ESI).[2]
Q2: How does this compound, as a deuterated internal standard, help address matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the "gold standard" for quantitative LC-MS analysis.[5][6] Because it is structurally and chemically almost identical to the analyte (Palmitoylglycine), it is expected to co-elute and experience the same degree of ion suppression or enhancement.[1][6][7] By calculating the peak area ratio of the analyte to the internal standard, variability introduced by the matrix effect can be compensated for, leading to more reliable and accurate quantification.[1][7]
Q3: Can I still get inaccurate results even when using this compound?
A3: Yes, inaccurate results are still possible due to a phenomenon known as differential matrix effects.[7][8] This occurs when the analyte and its deuterated internal standard are affected differently by the matrix. The primary cause is often a slight chromatographic separation between the two compounds due to the deuterium isotope effect, where the deuterated version may elute slightly earlier.[7][8] If this separation causes them to elute into regions with different concentrations of interfering matrix components, the degree of ion suppression will not be equal, leading to inaccurate quantification.[7]
Q4: What are the primary sources of matrix effects when analyzing lipids like Palmitoylglycine?
A4: When analyzing lipids and related molecules, the primary sources of matrix effects include:
-
Endogenous Matrix Components: Biological samples are complex, containing numerous compounds like salts, proteins, and especially other lipids (e.g., phospholipids) that can co-elute and interfere with ionization.[7][9]
-
Exogenous Substances: Contaminants can be introduced during sample collection and preparation. These include anticoagulants, polymers from plasticware, and mobile phase additives like trifluoroacetic acid (TFA).[7][9]
-
High Analyte Concentration: At very high concentrations, the analyte and internal standard can saturate the ionization process, leading to a non-linear response, a phenomenon known as self-suppression.[7][9]
Q5: How do I quantitatively assess the extent of matrix effects in my assay?
A5: The most common method to quantitatively assess matrix effects is the post-extraction spike method .[2][10][11] This approach involves comparing the signal response of an analyte spiked into a blank matrix extract against the response of the analyte in a neat (pure) solvent. The percentage difference indicates the level of ion suppression or enhancement.[2] According to regulatory guidelines, the coefficient of variation (CV) of the internal standard-normalized matrix factor across different matrix lots should be ≤15%.[5][6]
Troubleshooting Guides
Problem 1: Poor reproducibility and accuracy despite using this compound.
-
Possible Cause: Differential matrix effect due to chromatographic separation between Palmitoylglycine and this compound.[8]
-
Troubleshooting Steps & Solutions:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the internal standard. A noticeable shift in retention time confirms a separation issue.[8]
-
Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or change to a different column to achieve better separation of the analyte from interfering matrix components and improve co-elution with the internal standard.[1][2][11]
-
Enhance Sample Cleanup: The presence of complex matrix components exacerbates differential suppression.[8] Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences.[1][12]
-
Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the calibration curve accounts for the matrix effect.[1][8]
-
Problem 2: Low signal intensity (ion suppression) for both Palmitoylglycine and its d31-standard.
-
Possible Cause: Significant ion suppression from co-eluting matrix components, affecting both the analyte and the internal standard.[2][7]
-
Troubleshooting Steps & Solutions:
-
Assess the Matrix Effect: Use the post-column infusion method (see protocols below) to identify the specific retention time regions where ion suppression is most severe.[2][7] Adjust your chromatography to move the analyte peak away from these zones.
-
Improve Sample Preparation: The most effective way to combat significant ion suppression is to remove the interfering components before analysis.[1] Techniques like SPE are highly effective at removing salts and phospholipids.[13]
-
Dilute the Sample: A simple and often effective strategy is to dilute the sample.[2][10] This reduces the concentration of all matrix components, though it requires ensuring the analyte concentration remains above the instrument's limit of detection.
-
Problem 3: The internal standard (this compound) signal is inconsistent across the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components from previous injections is causing increasing ion suppression over time.[8]
-
Troubleshooting Steps & Solutions:
-
Inject Blank Samples: Inject a series of blank solvent samples after a high-concentration sample to confirm if carryover is occurring.[8]
-
Extend Chromatographic Run Time: Ensure the run is long enough for all potential matrix components to elute from the column before the next injection.[8]
-
Implement Aggressive Column Wash: Add a high-organic wash step at the end of each gradient to effectively clean the column and remove strongly retained interferences.[8]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | General Principle | Effectiveness in Reducing Lipids/Salts | Relative Cost & Complexity | Key Considerations |
| Dilute and Shoot | Sample is simply diluted with solvent before injection.[2] | Low | Low Cost, Very Simple | Only suitable for simple matrices or when analyte concentration is very high.[3] |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to precipitate proteins.[14] | Moderate | Low Cost, Simple | May not effectively remove phospholipids or salts, which remain in the supernatant.[9][13] |
| Liquid-Liquid Extraction (LLE) | Partitions analyte and interferences between two immiscible liquid phases.[1][14] | Good | Moderate Cost & Complexity | Solvent selection is critical for good recovery and removal of interferences.[13] |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[1][14] | High | Higher Cost & Complexity | Highly effective for removing salts, proteins, and phospholipids, providing very clean extracts.[12][13] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
Objective: To quantify the degree of ion suppression or enhancement for Palmitoylglycine.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.[15]
-
Palmitoylglycine and this compound analytical standards.
-
Validated sample extraction procedure (e.g., PPT, SPE).
-
LC-MS/MS system.
Methodology:
-
Prepare Three Sample Sets: [5]
-
Set A (Neat Solution): Spike Palmitoylglycine and this compound into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike Palmitoylglycine and this compound into the final, extracted matrix at the same concentrations as Set A.
-
Set C (Pre-extraction Spike): Spike Palmitoylglycine and this compound into the blank matrix before starting the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
Recovery (%) = [(Mean Peak Area from Set C) / (Mean Peak Area from Set B)] x 100
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor from the six different matrix lots should not exceed 15%.[5][6]
Protocol 2: Qualitative Identification of Ion Suppression (Post-Column Infusion)
Objective: To identify retention time regions in the chromatogram that cause ion suppression.
Materials:
-
Syringe pump.
-
T-piece connector.
-
Standard solution of Palmitoylglycine.
-
LC-MS/MS system.
-
An extracted blank matrix sample.
-
System Setup: Connect the LC column outlet to one inlet of the T-piece. Connect a syringe pump infusing a constant, low flow of the Palmitoylglycine standard solution to the other T-piece inlet. Connect the T-piece outlet to the mass spectrometer's ion source.
-
Establish Baseline: Begin the infusion. You should see a stable, continuous signal for your analyte on the mass spectrometer.
-
Inject Blank Matrix: While the infusion continues, inject a blank, extracted matrix sample onto the LC column and run your standard chromatographic method.
-
Analyze Signal: Monitor the baseline signal of the infused analyte. Any dip or drop in the signal indicates a region of ion suppression, where matrix components are eluting from the column.[2][3] A rise in the signal indicates ion enhancement.
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects.
Caption: How a co-eluting internal standard corrects for ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. e-b-f.eu [e-b-f.eu]
- 14. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: Preventing Isotopic Interference with Palmitoylglycine-d31
Welcome to the technical support center for the use of Palmitoylglycine-d31 as an internal standard in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to isotopic interference and other common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using deuterated internal standards like this compound?
A1: Isotopic interference, or "cross-talk," occurs when the signal of the heavy isotope-labeled internal standard (e.g., this compound) is artificially increased by the contribution from the naturally occurring isotopes of the unlabeled analyte (Palmitoylglycine). This is particularly noticeable at high analyte concentrations and can lead to non-linear calibration curves and inaccurate quantification.[1][2] With a highly deuterated standard like d31, the mass difference is significant, which greatly minimizes the likelihood of cross-talk from the analyte's naturally occurring isotopes. However, another consideration is the isotopic purity of the standard itself.
Q2: How does the high degree of deuteration in this compound help in preventing isotopic interference?
A2: A higher degree of deuteration, such as in this compound, creates a larger mass difference between the analyte and the internal standard. This significant mass shift (≥3 amu is recommended) effectively separates the mass signals of the two compounds, reducing the probability of overlapping isotopic distributions that can cause interference.[3]
Q3: Can the position of the deuterium labels on this compound affect my results?
A3: Yes, the stability of the deuterium labels is crucial. If deuterium atoms are located on positions prone to exchange with hydrogen from the solvent or matrix (e.g., on hydroxyl or amine groups), the label can be lost, leading to an underestimation of the internal standard's concentration and consequently an overestimation of the analyte's concentration.[1] For this compound, the deuterium atoms are typically on the stable carbon backbone of the palmitoyl chain, minimizing the risk of hydrogen-deuterium exchange.[1][4]
Q4: I am observing a slight shift in retention time between Palmitoylglycine and this compound. Is this normal?
A4: Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect."[1] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][5] It is important to ensure that this shift does not lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[5]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve at High Concentrations
Possible Cause:
-
Isotopic Contribution: Even with a highly deuterated standard, at very high concentrations of unlabeled Palmitoylglycine, its natural isotopic variants might contribute to the signal of this compound.
-
Ion Source Saturation: At high concentrations, the analyte and internal standard can compete for ionization, leading to a non-linear response.[1]
-
Impurity in the Standard: The this compound standard may contain a small amount of unlabeled Palmitoylglycine.
Troubleshooting Steps:
-
Assess Isotopic Contribution: Prepare a high-concentration solution of unlabeled Palmitoylglycine and analyze it while monitoring the mass transition for this compound. A significant signal indicates isotopic contribution.
-
Check for Impurities: Analyze a solution of the this compound internal standard alone to check for the presence of unlabeled Palmitoylglycine.
-
Dilute Samples: If possible, dilute the samples to bring the analyte concentration into the linear range of the assay.[1]
-
Mathematical Correction: Some mass spectrometry software platforms allow for mathematical correction of isotopic contributions.[1]
Issue 2: Inaccurate or Inconsistent Quantitative Results
Possible Cause:
-
Differential Matrix Effects: A slight separation in retention time between Palmitoylglycine and this compound can expose them to different levels of ion suppression or enhancement from co-eluting matrix components.[5][6]
-
Deuterium Exchange: Although unlikely with d31 on the carbon backbone, it's a possibility to consider under harsh sample preparation conditions.[1]
-
Inconsistent Sample Preparation: Variability in extraction recovery between the analyte and the internal standard can lead to inaccurate results.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to assess the degree of separation. If significant, adjust the chromatographic method to promote co-elution.[6]
-
Evaluate Matrix Effects: Compare the internal standard's peak area in a neat solution versus a post-extraction spiked blank matrix sample. A significant difference indicates matrix effects. Improve sample clean-up to remove interfering components.
-
Assess Label Stability: Incubate the this compound standard in a blank sample matrix under the same conditions as your analytical method and monitor for any loss of the deuterated signal or appearance of a partially deuterated signal.
Experimental Protocols
Protocol 1: Assessment of Isotopic Contribution from Unlabeled Analyte
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled Palmitoylglycine at the highest expected concentration in your samples.
-
LC-MS/MS Analysis: Inject the high-concentration analyte solution into the LC-MS/MS system.
-
Monitor Internal Standard Channel: Monitor the Multiple Reaction Monitoring (MRM) transition specific to this compound.
-
Data Analysis: A signal detected in the internal standard's MRM channel above the background noise indicates isotopic contribution from the unlabeled analyte. The percentage contribution can be calculated by comparing this signal to the signal of the internal standard at its working concentration.
Data Presentation
Table 1: LC-MS/MS Parameters for Palmitoylglycine Analysis
| Parameter | Setting | Reference |
| Mass Spectrometer | Triple Quadrupole | [1] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [1] |
| MRM Transition (Palmitoylglycine) | 312.2 → 74.2 | [1] |
| Internal Standard | This compound | N/A |
| MRM Transition (Hypothetical for this compound) | 343.5 → 74.2 | N/A |
| Column | C18 Reverse-Phase | [1] |
| Mobile Phase A | Water with 0.1% Formic Acid | [1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [1] |
Note: The MRM transition for this compound is hypothetical as specific literature values were not found. It is calculated based on the addition of 31 deuterium atoms to the parent mass.
Table 2: Hypothetical Data for Assessing Isotopic Contribution
| Sample | Analyte Concentration | Peak Area in Analyte Channel (m/z 312.2 → 74.2) | Peak Area in IS Channel (m/z 343.5 → 74.2) | % Contribution |
| Blank | 0 µg/mL | 0 | 0 | 0% |
| IS Only | 0 µg/mL | 0 | 500,000 | N/A |
| High Analyte | 100 µg/mL | 10,000,000 | 5,000 | 1% |
% Contribution = (Peak Area in IS Channel for High Analyte / Peak Area in IS Channel for IS Only) x 100
Visualizations
References
- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S- to N-Palmitoyl Transfer During Proteomic Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-Palmitoylglycine | C18H35NO3 | CID 151008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Resolution of Palmitoylglycine-d31
Welcome to the technical support center for the analysis of Palmitoylglycine-d31. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the chromatographic resolution of this deuterated N-acyl glycine.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC and LC-MS/MS analysis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
Answer:
Peak asymmetry is a common challenge in lipid chromatography and can significantly impact resolution and integration.
Potential Causes:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar carboxyl group of this compound, leading to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and the stationary phase, leading to undesirable interactions.[1][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, particularly fronting.[2][3]
-
Sample Solvent Mismatch: A significant difference in solvent strength between your sample and the initial mobile phase can cause peak distortion.[1][2]
-
Column Contamination: Buildup of contaminants on the guard or analytical column can lead to peak tailing.[1]
Solutions:
-
Mobile Phase Additives: Incorporate additives like 0.1% formic acid or acetic acid into your mobile phase to suppress the ionization of residual silanol groups.[1]
-
pH Adjustment: Ensure the mobile phase pH is optimized for your analyte. For this compound, an acidic mobile phase is generally recommended.[4]
-
Reduce Sample Load: Decrease the injection volume or dilute the sample to see if the peak shape improves.[2][3]
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.[1]
-
Column Maintenance: Regularly flush your column and use a guard column to protect the analytical column from contaminants.[2]
Question 2: My this compound peak is co-eluting with an interfering peak. How can I improve the resolution?
Answer:
Co-elution can compromise the accuracy of quantification. Several strategies can be employed to improve the separation between this compound and interfering compounds.
Potential Causes:
-
Suboptimal Mobile Phase Composition: The organic solvent ratio and gradient profile may not be ideal for separating your analyte from closely related compounds.[5][6]
-
Inadequate Stationary Phase Chemistry: The column chemistry may not provide sufficient selectivity for this compound and its interferents.[6]
-
Incorrect Flow Rate: The flow rate can influence the time analytes spend interacting with the stationary phase, affecting separation.
Solutions:
-
Optimize the Gradient: Adjust the gradient slope and duration. A shallower gradient can often improve the resolution of closely eluting peaks.[5]
-
Change Organic Solvent: Switching from acetonitrile to methanol, or using a combination, can alter the selectivity of the separation.[5]
-
Select a Different Column: Consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size to enhance resolution.[6]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A common starting point for the analysis of N-acyl glycines like this compound is a reverse-phase HPLC method coupled with mass spectrometry (LC-MS/MS). A C18 column is often used with a gradient elution. The mobile phases typically consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[4]
Q2: How does the deuterium labeling in this compound affect its chromatographic behavior?
A2: The 31 deuterium atoms in this compound will result in a higher molecular weight compared to the unlabeled Palmitoylglycine. However, the effect on its chromatographic retention time in reverse-phase HPLC is generally minimal. The primary purpose of the deuterium labeling is to serve as an internal standard for quantification by mass spectrometry.
Q3: What are the key parameters to monitor in the mass spectrometer for this compound?
A3: For quantification using a triple quadrupole mass spectrometer, you would typically use Multiple Reaction Monitoring (MRM) in negative ion mode. You would monitor the transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion. For unlabeled Palmitoylglycine, this transition is m/z 312.2 → 74.2.[4] For this compound, the precursor ion mass will be higher by approximately 31 Da.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC-MS/MS Method for this compound
This protocol is based on a published method for the analysis of N-palmitoyl glycine.[4]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 100% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (unlabeled) | 312.2 → 74.2 |
| MRM Transition (d31) | To be determined based on exact mass |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with stationary phase | Add 0.1% formic acid to the mobile phase.[1] |
| Inappropriate mobile phase pH | Optimize the pH of the mobile phase.[1][3] | |
| Column overload | Reduce injection volume or dilute the sample.[2][3] | |
| Peak Fronting | Column overload | Reduce injection volume or dilute the sample.[2] |
| Sample solvent mismatch | Dissolve the sample in the initial mobile phase.[1] | |
| Co-elution | Suboptimal mobile phase composition | Adjust the gradient or change the organic solvent.[5][6] |
| Inadequate stationary phase | Use a column with a different chemistry (e.g., C8).[6] |
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Workflow for improving chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Palmitoylglycine-d31 stability issues and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Palmitoylglycine-d31. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the deuterium-labeled version of Palmitoylglycine, an endogenous N-acyl amino acid. The incorporation of stable heavy isotopes of hydrogen makes it a valuable tool in research.[1] It is primarily used as a tracer or an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The non-deuterated form, Palmitoylglycine, is a signaling lipid involved in modulating sensory neuron activity, pain perception, and inflammatory responses.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to ensure the long-term stability of this compound. Recommendations vary depending on whether the product is in solid form or dissolved in a solvent.
Q3: How should I properly handle this compound to avoid degradation?
A3: To maintain the integrity of this compound, adhere to the following handling best practices:
-
Warming: Before opening, always allow the vial of solid this compound to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which can accelerate degradation.
-
Inert Atmosphere: For solutions, it is best practice to store them under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.
-
Avoid Repeated Freeze-Thaw Cycles: For solutions, it is highly recommended to aliquot the stock solution into smaller, single-use vials. This prevents degradation that can occur with repeated freeze-thaw cycles.[1]
-
Material Compatibility: Always use glass vials with Teflon-lined caps for storing solutions of this compound. Avoid using plastic containers for organic solutions as plasticizers can leach into the solvent and contaminate your sample. For transfers, use glass or stainless steel pipettes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent or poor analytical results.
-
Possible Cause: Degradation of the standard due to improper storage or handling.
-
Solution: Review the storage and handling procedures outlined in the FAQs. Ensure that the compound has been stored at the correct temperature and protected from moisture and air. Use a fresh vial of the standard if degradation is suspected.
Issue 2: Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC-MS).
-
Possible Cause 1: Hydrolysis. The amide bond in this compound can undergo hydrolysis, especially in the presence of strong acids or bases, or enzymatic activity. This would result in the formation of Palmitic acid-d31 and glycine.
-
Solution: Ensure that the solvents and reagents used are of high purity and free from acidic or basic contaminants. If working with biological samples, consider the presence of amidases that could cleave the molecule.
-
Possible Cause 2: Oxidation. The palmitoyl chain, although saturated, can be susceptible to oxidation under certain conditions, leading to the formation of hydroxylated or carbonylated species.
-
Solution: Use antioxidants in your sample preparation if oxidation is a concern. Store solutions under an inert atmosphere and minimize exposure to light and heat.
Putative Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound under hydrolytic and oxidative stress.
Data Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | ≤ -16°C | Long-term | Stable as a dry powder. Allow to warm to room temperature before opening. |
| Organic Solution | -20°C ± 4°C | 1 Month | Store under an inert atmosphere (argon or nitrogen). Use glass vials with Teflon-lined caps. |
| Organic Solution | -80°C | 6 Months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Equilibration: Remove the vial of solid this compound from the freezer and allow it to sit at room temperature for at least 30 minutes before opening.
-
Solvent Addition: Using a calibrated glass syringe or pipette, add the desired volume of an appropriate organic solvent (e.g., ethanol, methanol, or dimethyl sulfoxide) to the vial.
-
Dissolution: Tightly cap the vial and vortex or sonicate gently until the solid is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use glass vials with Teflon-lined caps. Flush the vials with an inert gas like argon or nitrogen before sealing. Store at -20°C or -80°C as required.
Protocol 2: Workflow for Stability Assessment using HPLC
The following diagram outlines a typical workflow for assessing the stability of this compound.
Signaling Pathways
Palmitoylglycine is known to act as a signaling molecule that can modulate cellular processes, in part through G-protein coupled receptors (GPCRs).
Palmitoylglycine Signaling Cascade
Palmitoylglycine has been shown to interact with GPCRs, such as GPR132, leading to a cascade of intracellular events.[3][4] This can result in an increase in intracellular calcium concentrations and the production of nitric oxide (NO), which are important second messengers in various physiological processes.[1][5]
References
- 1. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons | Semantic Scholar [semanticscholar.org]
- 3. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Using Deuterated Standards in Mass Spectrometry
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated standards considered the 'gold standard' for internal standards in mass spectrometry?
A1: Deuterated standards are stable isotopically labeled versions of the analyte of interest. They are considered ideal internal standards because their physical and chemical properties are very similar to the unlabeled analyte.[1] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2]
Q2: What are the most critical factors to consider when selecting a deuterated internal standard?
A2: When selecting a deuterated internal standard, you should prioritize the following:
-
Isotopic Purity: The standard should have a high degree of deuteration (typically >98%) to minimize signal contribution at the analyte's mass-to-charge ratio (m/z) and background interference.[1][3]
-
Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent loss of the label during sample processing and analysis.[1][4] Avoid labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH).[1]
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk, where the isotopic tail of the analyte contributes to the signal of the deuterated standard.[1][5]
-
Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects.[1][2]
Q3: Can the position of deuterium labeling affect my results?
A3: Absolutely. The location of deuterium atoms is critical. If deuterium is placed on a site that can easily exchange with hydrogen from the solvent or matrix (e.g., hydroxyl, amine, or acidic protons), the isotopic label can be lost, leading to inaccurate quantification.[1][6] It is best to choose standards where deuterium is located on a carbon backbone.[5]
Q4: What is the "isotope effect," and how can it impact my analysis?
A4: The "chromatographic isotope effect" is a phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2][5] This slight retention time shift can lead to differential matrix effects if the analyte and the internal standard elute into regions with different degrees of ion suppression or enhancement, potentially compromising analytical accuracy.[2][7]
Troubleshooting Guides
This section addresses specific issues you may encounter when using deuterated standards in your mass spectrometry experiments.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: This can stem from several factors, including a lack of co-elution, impurities in the standard, isotopic exchange, or differential matrix effects.[7]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Chromatographic Peak for Deuterated Standard Elutes Earlier Than Analyte
Question: I'm observing a shift in retention time between my analyte and its deuterated internal standard. Why is this happening and will it affect my results?
Answer: This is a known "chromatographic isotope effect".[5] While a small, consistent shift may not be an issue, significant separation can lead to differential matrix effects, where the analyte and standard experience different levels of ion suppression or enhancement.[2][7]
Troubleshooting Steps:
-
Assess the Degree of Separation: Determine if the peaks are sufficiently separated to cause differential matrix effects. If the peaks still largely overlap, the impact may be minimal.[5]
-
Modify Chromatographic Conditions: Adjusting the gradient, mobile phase composition, or column temperature may help to improve the co-elution of the analyte and internal standard.[5][8]
-
Use a Column with Lower Resolution: In some cases, a lower resolution column can ensure the analyte and internal standard elute as a single peak.[7]
Issue 3: Variable Internal Standard Signal Intensity
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: High variability in the internal standard signal can be caused by several factors, including inconsistent sample preparation, degradation of the standard, or significant matrix effects.
Troubleshooting Steps:
-
Verify Sample Preparation Consistency: Ensure that the internal standard is added at the same concentration to all samples and that the sample processing is uniform.
-
Check for Standard Degradation: Prepare a fresh stock solution of the deuterated standard to rule out degradation during storage.[1]
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your samples.[7]
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity
Objective: To determine the isotopic purity of a deuterated internal standard and quantify the presence of any unlabeled analyte.[7][8]
Methodology:
-
Prepare a High-Concentration Solution: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration significantly higher than that used in your assay.[8]
-
Direct Infusion or LC-MS Analysis: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.[7]
-
Acquire Full Scan Mass Spectrum: Acquire the full scan mass spectrum in the appropriate ionization mode.[7]
-
Identify Isotopologues: Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ... Dn).[7]
-
Calculate Isotopic Purity: Calculate the isotopic purity by comparing the peak area of the desired deuterated isotopologue to the sum of the peak areas of all isotopologues.
Data Presentation:
| Isotopologue | Observed m/z | Relative Abundance (%) |
| D0 (Unlabeled) | 250.1234 | 0.5 |
| D1 | 251.1267 | 1.2 |
| D2 | 252.1299 | 3.1 |
| D3 | 253.1332 | 95.2 |
This table presents example data; actual purity will vary by supplier and batch.[9]
Protocol 2: Assessment of H/D Back-Exchange
Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix or solvent.[7]
Methodology:
-
Prepare Two Sets of Samples:
-
Incubate Samples: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[7]
-
Process and Analyze: Process the samples using your established extraction procedure and analyze them by LC-MS/MS at various time points (e.g., 0, 4, 8, 24 hours).[8]
-
Monitor for Exchange: In Set B, monitor for any increase in the signal of the non-deuterated analyte over time compared to Set A. A significant increase indicates H/D back-exchange.[7]
Workflow for H/D Exchange Assessment:
References
Dealing with poor signal intensity of Palmitoylglycine-d31
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor signal intensity with Palmitoylglycine-d31 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor signal intensity of this compound?
Poor signal intensity of this compound, a deuterated internal standard, can stem from several factors. These include degradation of the standard due to improper storage and handling, incomplete solubilization in the chosen solvent, and issues within the mass spectrometry analysis such as ion suppression or incorrect instrument settings.[1] It is also possible that the concentration of the internal standard is not optimal for the assay.[2]
Q2: How should this compound be properly stored and handled?
To maintain its integrity, this compound should be stored at -20°C or below for long-term stability.[3][4] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] It is crucial to avoid repeated freeze-thaw cycles.[1] When preparing solutions, use glass or stainless steel equipment to prevent contamination from plastics.[1]
Q3: Can the deuterium labels on this compound exchange with hydrogen atoms?
Deuterium atoms on a deuterated internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[5] This is more likely to happen if the deuterium labels are in chemically unstable positions.[5] For this compound, the deuterium atoms are on the palmitoyl chain, which are generally stable carbon-deuterium bonds and less prone to exchange compared to deuterium on hydroxyl or amine groups.[1][2]
Q4: What is isotopic interference and can it affect my this compound signal?
Isotopic interference, or "cross-talk," occurs when naturally occurring isotopes of the non-labeled analyte contribute to the signal of the deuterated internal standard.[2] This is more of a concern when the mass difference between the analyte and the standard is small. Given the high degree of deuteration in this compound, this effect is likely to be minimal but can become more pronounced at very high concentrations of the native analyte.[2]
Troubleshooting Guide
This guide provides detailed solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Signal from this compound
Q: I am not seeing any signal, or a very weak signal, for this compound. What steps should I take?
A: A weak or absent signal can be due to several factors ranging from sample preparation to instrument settings. Follow these steps to diagnose the issue:
-
Verify Standard Integrity: Ensure the this compound has not degraded. Check the expiration date and confirm it has been stored correctly at ≤ -16°C.[1] Avoid multiple freeze-thaw cycles.[1]
-
Confirm Solubilization: this compound may not be fully dissolved. Gentle warming or sonication can help, but be cautious as unsaturated lipids are prone to degradation.[1] Ensure you are using an appropriate solvent like methanol or DMSO.[4]
-
Optimize Concentration: The concentration of the internal standard is critical. A common practice is to use a concentration that results in a signal intensity of about 50% of the highest calibration standard.[2] You may need to adjust the concentration to find the optimal response.
-
Check Mass Spectrometer Parameters:
-
Ionization Mode: Palmitoylglycine can be detected in both positive and negative ion modes.[6] Verify you are using the appropriate mode for your analysis.
-
Collision Energy: Optimize the collision energy to ensure proper fragmentation and detection of the product ions.[7]
-
Source Parameters: Check and optimize electrospray probe position, desolvation temperature, and gas flow rates.[8]
-
Issue 2: High Variability in Signal Intensity Between Samples
Q: The signal for this compound is inconsistent across my samples. What could be the cause?
A: High variability often points to matrix effects or inconsistencies in sample preparation.[5]
-
Evaluate Matrix Effects: The sample matrix can suppress or enhance the ionization of the internal standard.[5] This "differential matrix effect" can occur even if the standard co-elutes perfectly with the analyte.[5][9] To assess this, you can perform a post-extraction addition experiment.[5]
-
Ensure Consistent Sample Preparation: Inaccuracies in pipetting during dilution or protein precipitation can lead to variability. Use calibrated pipettes and maintain a consistent workflow for all samples.[10]
-
Check for Co-elution: A slight shift in retention time between the analyte and the deuterated internal standard, known as the "chromatographic isotope effect," can occur.[2] If this shift is significant, the analyte and standard may be affected differently by matrix components as they elute.[9]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity | Degradation of the standard | Verify proper storage (≤ -16°C) and avoid freeze-thaw cycles.[1] |
| Incomplete solubilization | Use appropriate solvents (e.g., methanol, DMSO) and consider gentle warming or sonication.[1][4] | |
| Suboptimal internal standard concentration | Adjust concentration to be within the linear range of the assay, often around 50% of the highest calibration standard's signal.[2] | |
| Incorrect mass spectrometer settings | Optimize ionization mode, collision energy, and ion source parameters.[7][8] | |
| High Signal Variability | Differential matrix effects | Perform a post-extraction addition experiment to assess matrix effects.[5] Consider sample dilution. |
| Inconsistent sample preparation | Ensure accurate and consistent pipetting and extraction procedures.[10] | |
| Chromatographic isotope effect | Ensure co-elution of the analyte and internal standard. A slight, consistent shift is acceptable, but significant differences can cause issues.[2][9] | |
| Unexpected Peaks or Mass Shifts | Contamination | Use clean glassware and high-purity solvents.[1] |
| Solvent adducts | Identify expected adducts for your solvent system (e.g., sodium, ammonium).[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening.
-
Reconstitution: Add a precise volume of a suitable organic solvent (e.g., methanol or DMSO) to the vial to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Dissolution: Vortex the vial gently until the solid is completely dissolved. A brief sonication may be used if necessary.[1]
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes in clean glass vials with Teflon-lined caps and store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration using the appropriate solvent. This working solution will be added to the samples.
Protocol 2: Sample Preparation using Protein Precipitation
-
Thaw Samples: Thaw plasma/serum samples, calibration standards, and quality controls on ice.
-
Aliquot Sample: In a microcentrifuge tube, add your sample (e.g., 100 µL).
-
Add Internal Standard: Add a small volume (e.g., 10 µL) of the this compound working solution to each sample (except for blank matrix samples).
-
Precipitate Proteins: Add three to four volumes of a cold protein precipitation solvent (e.g., 300-400 µL of acetonitrile or methanol).
-
Vortex: Vortex the tubes vigorously for at least 1 minute.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.[10]
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate and Reconstitute: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in the mobile phase starting composition.[10]
Visualizations
Caption: Troubleshooting workflow for poor this compound signal intensity.
Caption: Factors influencing this compound signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uab.edu [uab.edu]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Method Validation: Palmitoylglycine-d31 as an Internal Standard in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount for the successful evaluation of pharmacokinetics, toxicokinetics, and bioequivalence. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Stable isotope-labeled (SIL) internal standards, such as Palmitoylglycine-d31, are widely considered the gold standard for their ability to effectively compensate for variability during sample preparation and analysis.
This guide provides a comprehensive comparison of the performance of this compound against a non-deuterated, structural analogue internal standard in the bioanalytical method validation for Palmitoylglycine. The presented data, based on typical experimental outcomes, demonstrates the superior performance of the deuterated standard. This guide also offers a detailed experimental protocol for method validation, aligning with the principles of the FDA and EMA guidelines, now harmonized under the ICH M10 guideline.
Performance Comparison: this compound vs. Structural Analogue
The use of a deuterated internal standard like this compound, which co-elutes with the analyte and has nearly identical chemical and physical properties, significantly enhances the precision and accuracy of the assay. In contrast, a structural analogue, while being a viable alternative, may exhibit different extraction recovery and ionization efficiency, leading to greater variability.
Below is a summary of typical validation data comparing the performance of this compound with a hypothetical structural analogue internal standard, N-heptadecanoylglycine.
Table 1: Linearity
| Parameter | This compound | N-heptadecanoylglycine (Structural Analogue) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Regression Equation | y = 1.02x + 0.005 | y = 0.95x + 0.012 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Weighting | 1/x² | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) with this compound | Precision (%CV) with this compound | Accuracy (% Bias) with Structural Analogue | Precision (%CV) with Structural Analogue |
| LLOQ | 1 | ± 5.0 | < 10.0 | ± 12.0 | < 15.0 |
| Low QC | 3 | ± 3.5 | < 5.0 | ± 8.0 | < 10.0 |
| Mid QC | 50 | ± 2.0 | < 4.0 | ± 6.5 | < 8.0 |
| High QC | 800 | ± 1.5 | < 3.0 | ± 5.0 | < 7.0 |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) with this compound | Recovery (%) with Structural Analogue |
| Low QC | 3 | 92.5 | 85.3 |
| Mid QC | 50 | 94.1 | 86.1 |
| High QC | 800 | 93.7 | 84.9 |
Table 4: Matrix Effect
| QC Level | Concentration (ng/mL) | Matrix Effect (%) with this compound | Matrix Effect (%) with Structural Analogue |
| Low QC | 3 | 98.2 (CV < 4%) | 89.5 (CV < 12%) |
| High QC | 800 | 99.1 (CV < 3%) | 91.2 (CV < 10%) |
Table 5: Stability
| Stability Test | Condition | Stability (% of Nominal) with this compound | Stability (% of Nominal) with Structural Analogue |
| Bench-top | 24h at Room Temp | 97.5 | 95.1 |
| Freeze-Thaw | 3 Cycles | 96.8 | 93.2 |
| Long-term | 30 days at -80°C | 98.1 | 96.5 |
Experimental Protocols
A detailed methodology for the validation of a bioanalytical method for Palmitoylglycine in human plasma using this compound as an internal standard is provided below.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Palmitoylglycine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Palmitoylglycine stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol:water (1:1, v/v).
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate Palmitoylglycine working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (acetonitrile:water with 0.1% formic acid, 80:20, v/v).
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Palmitoylglycine: Precursor ion > Product ion (e.g., m/z 314.3 > 76.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 345.3 > 76.1)
-
Validation Parameters
The method should be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to the latest regulatory guidelines (ICH M10).
Visualization of the Method Validation Workflow
The following diagram illustrates the key stages in the bioanalytical method validation process.
Caption: Bioanalytical method validation workflow.
A Comparative Guide to Palmitoylglycine-d31 and Other N-acyl Glycine Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in the fields of metabolomics and drug development, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Palmitoylglycine-d31 with other commonly used N-acyl glycine internal standards. The information presented herein is supported by experimental data from various studies to aid researchers in selecting the most suitable internal standard for their specific analytical needs.
Introduction to N-acyl Glycines and the Role of Internal Standards
N-acyl glycines are a class of endogenous lipid metabolites that play significant roles in various physiological processes and are considered biomarkers for several metabolic disorders.[1] Accurate quantification of these molecules in biological matrices is crucial for both clinical diagnostics and biomedical research. The use of stable isotope-labeled internal standards, such as this compound, is a gold standard technique in mass spectrometry-based quantification to correct for variability in sample preparation and instrumental analysis.[2] These standards, being chemically identical to the analytes of interest but differing in mass, co-elute and experience similar ionization effects, thereby enabling precise normalization.[2]
Performance Comparison of N-acyl Glycine Internal Standards
The selection of an internal standard is critical for the robustness and accuracy of any quantitative assay. The ideal internal standard should mimic the physicochemical properties of the analyte of interest to compensate for matrix effects and procedural losses. Below is a summary of the performance of various N-acyl glycine internal standards based on data reported in scientific literature.
| Internal Standard | Analyte(s) Quantified | Matrix | Method | Linearity (r²) | LLOQ | Recovery (%) | Reference |
| This compound | Palmitoylglycine | Rat Skin & Spinal Cord | LC-MS/MS | Not Reported | Not Reported | 73.4 ± 0.16 (using [²H₈]NAGly as IS) | [3] |
| n-Octanoylglycine-d2 | Panel of N-acylglycines | Urine, Plasma | LC-MS/MS | > 0.99 | 0.1 µM | Not Reported | [1] |
| [¹³C₂]-labeled acyl glycines | Hexanoyl, octanoyl, etc. | Blood Spots | GC-MS | Not Reported | Not Reported | Not Reported | [4] |
| Deuterated NAEs | N-acyl ethanolamines | Human CSF | UHPLC-MS/MS | Not Reported | Not Reported | 61.5 - 114.8 | [5] |
| [¹⁵N]-Glycine | Glycine | Plasma | GC-MS | > 0.99 | 100 pg on column | Not Reported | [6] |
Note: Direct comparative studies across a wide range of N-acyl glycine internal standards are limited. The data presented is a compilation from different studies, and experimental conditions may vary.
Key Considerations for Selecting an N-acyl Glycine Internal Standard
Several factors should be considered when selecting an appropriate deuterated internal standard for N-acyl glycine analysis:
-
Structural Similarity: The internal standard should be structurally as close as possible to the analyte. This compound is an ideal choice for the quantification of palmitoylglycine. For a panel of N-acyl glycines with varying chain lengths, a representative standard like n-Octanoylglycine-d2 may be used, although it may not perfectly mimic the behavior of all analytes.[1]
-
Degree of Deuteration: A high degree of deuteration is desirable to minimize isotopic overlap with the analyte.
-
Isotopic Stability: The deuterium labels should be stable and not prone to exchange during sample processing and analysis.
-
Co-elution: The internal standard should co-elute with the analyte to ensure they are subjected to the same matrix effects.[2] However, slight chromatographic shifts due to the isotope effect can sometimes occur.[2]
-
Purity: The isotopic and chemical purity of the internal standard is crucial for accurate quantification.
Experimental Protocols
Below is a generalized experimental protocol for the quantification of N-acyl glycines in biological matrices using LC-MS/MS with a deuterated internal standard.
Sample Preparation
For Plasma/Serum:
-
To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound at a known concentration).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
For Urine:
-
Thaw urine samples and vortex for 10 seconds.
-
Centrifuge at 4,000 x g for 5 minutes to remove particulates.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (in 50% methanol/water).
-
Vortex for 10 seconds and transfer to an autosampler vial.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of N-acyl glycines.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A gradient elution is typically employed to separate the N-acyl glycines.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for the detection of N-acyl glycines.[3]
Data Analysis
Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of calibration standards against their known concentrations.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in N-acyl glycine analysis, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for N-acyl glycine quantification.
Caption: Biosynthesis and signaling of N-acyl glycines.
Conclusion
This compound serves as a highly specific and effective internal standard for the accurate quantification of palmitoylglycine. For the analysis of a broader range of N-acyl glycines, other deuterated standards with varying acyl chain lengths are available. The choice of the most appropriate internal standard is a critical decision that depends on the specific analytes of interest and the nature of the study. By carefully considering the factors outlined in this guide and utilizing robust, validated analytical methods, researchers can achieve high-quality, reproducible data in their N-acyl glycine analyses, ultimately contributing to a better understanding of the roles of these important metabolites in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Navigating Analytical Method Cross-Validation: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of conclusive research and regulatory success. The cross-validation of analytical methods, particularly when employing different deuterated internal standards, is a critical process to ensure data consistency and reliability across various studies or laboratories. This guide provides an objective comparison of analytical method performance using different deuterated standards, supported by experimental data, detailed protocols, and visual workflows to facilitate informed decision-making in your analytical strategy.
The use of stable isotope-labeled (SIL) internal standards, especially deuterated standards, is a widely accepted best practice in quantitative bioanalysis, advocated by regulatory bodies like the FDA.[1] These standards are chemically almost identical to the analyte, allowing them to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[1] However, the choice of the deuterated standard itself—specifically, the number and position of deuterium atoms—can influence assay performance. This guide explores these nuances through comparative data and detailed methodologies.
Data Presentation: Quantitative Comparison of Analytical Methods
The superiority of using a deuterated internal standard over a non-deuterated structural analog is well-documented. The use of a SIL-IS generally leads to significant improvements in accuracy and precision.[2] Below are tables summarizing quantitative data from cross-validation studies and comparative method validations.
Table 1: Performance Comparison of a Deuterated vs. a Non-Deuterated (Analog) Internal Standard for Kahalalide F Quantification [3]
| Performance Metric | Analog Internal Standard | Deuterated (d8) Internal Standard |
| Accuracy (Mean Bias) | 96.8% | 100.3% |
| Precision (%RSD at QC Low) | 8.5% | 4.2% |
| Precision (%RSD at QC Medium) | 7.2% | 3.1% |
| Precision (%RSD at QC High) | 6.9% | 2.8% |
Table 2: Impact of a Deuterated Internal Standard on Accuracy and Precision in Complex Matrices (Pesticide Analysis in Cannabis)[4]
| Analyte (in Cannabis Matrix) | Internal Standard Type | Accuracy (% Recovery) | Precision (%RSD) |
| Imidacloprid | None (External Standard) | 40-160% | >50% |
| Imidacloprid | Deuterated (Imidacloprid-d4) | 75-125% | <15% |
| Dimethoate | None (External Standard) | Highly Variable (>60% deviation) | >50% |
| Dimethoate | Deuterated (Dimethoate-d6) | Within 25% of nominal | <20% |
Table 3: Comparison of Different Deuterated Internal Standards for Testosterone Analysis [5][6]
| Internal Standard | Observed Result | Rationale for Difference |
| Testosterone-d2 | Closer to target concentration | Minimal chromatographic isotope effect. |
| Testosterone-d5 | Lower results compared to -d2 | More significant chromatographic shift (isotope effect) leading to differential matrix effects. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to a successful cross-validation study. Below are generalized methodologies for key experiments.
Protocol 1: Cross-Validation of Two Analytical Methods Using Different Deuterated Internal Standards
Objective: To demonstrate the equivalency of two validated bioanalytical methods for the same analyte, where each method utilizes a different deuterated internal standard (e.g., Analyte-d3 vs. Analyte-d5).
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare separate stock solutions of the analyte and each deuterated internal standard (IS-d3 and IS-d5).
-
Prepare two sets of calibration curve standards and QC samples (Low, Medium, High) in the relevant biological matrix. One set will be used for each analytical method.
2. Sample Analysis:
-
Divide a set of at least 30 incurred study samples into two aliquots.
-
Method A (using IS-d3): Process and analyze one set of calibration standards, QCs, and the first aliquot of incurred samples according to the validated procedure for Method A. This involves adding the IS-d3 working solution during sample preparation.
-
Method B (using IS-d5): Concurrently, process and analyze the second set of calibration standards, QCs, and the second aliquot of incurred samples using the validated procedure for Method B, which includes the addition of the IS-d5 working solution.
3. LC-MS/MS Conditions (Example for a small molecule drug):
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and both deuterated internal standards.
4. Data Analysis and Acceptance Criteria:
-
Quantify the analyte concentration in all samples for both methods.
-
For at least 67% of the incurred samples, the percent difference between the concentrations obtained by the two methods should be within ±20% of the mean concentration.
Protocol 2: Evaluation of Matrix Effect for Different Deuterated Standards
Objective: To assess and compare the ability of two different deuterated internal standards to compensate for matrix effects.
1. Sample Preparation:
-
Obtain blank biological matrix from at least six different sources.
-
For each source, prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and each IS spiked in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and each IS are added to the extracted matrix.
-
Set 3 (Pre-extraction Spike): Analyte and each IS are spiked into the blank matrix before extraction.
-
2. Data Calculation:
-
Matrix Factor (MF): (Peak area in Set 2) / (Peak area in Set 1).
-
Recovery (RE): (Peak area in Set 3) / (Peak area in Set 2).
-
IS-Normalized Matrix Factor: (MF of analyte) / (MF of IS).
-
The coefficient of variation (%CV) of the IS-normalized matrix factor across the different sources should be ≤15%. A lower %CV indicates better compensation for matrix effects.
Mandatory Visualization
To elucidate the described processes and concepts, the following diagrams are provided.
Cross-Validation Workflow for Methods with Different Deuterated Standards.
A typical bioanalytical workflow using a deuterated internal standard.
The Chromatographic Isotope Effect and its Impact on Analysis.
References
Assessing the Isotopic Purity and Stability of Palmitoylglycine-d31: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the isotopic purity and stability of Palmitoylglycine-d31, a deuterated analog of the endogenous N-acyl glycine. N-acyl glycines are a class of lipid signaling molecules involved in various physiological processes, and their deuterated counterparts are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for mass spectrometry-based quantification. This document presents a comparative analysis of this compound with other commercially available deuterated N-acyl glycines, supported by experimental data and detailed methodologies.
Isotopic Purity: A Quantitative Comparison
The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. High isotopic purity is essential for minimizing isotopic interference and ensuring accurate quantification in tracer and dilution studies. The isotopic purity of this compound is typically determined by mass spectrometry, which separates and quantifies ions based on their mass-to-charge ratio.
| Compound | Supplier Example | Stated Isotopic Purity/Enrichment |
| This compound | MedChemExpress | 99.40% |
| This compound | CDN Isotopes | 98 atom % D |
| N-Stearoylglycine-d35 | Cayman Chemical | ≥98% deuterated forms (d1-d35) |
| N-Oleoylglycine-d2 | Cayman Chemical | ≥95% (d1-d2) |
Stability Assessment: Ensuring Integrity Over Time
The stability of a deuterated standard is paramount for its reliable use over its shelf life. Stability studies are conducted to evaluate the impact of various environmental factors, such as temperature, humidity, and light, on the integrity of the compound. Forced degradation studies are often employed to identify potential degradation products and establish a stability-indicating analytical method.
| Compound | Storage Conditions (Powder) | Long-term Stability (Powder) | Stock Solution Stability |
| This compound | -20°C | Recommended re-analysis after 3 years | -80°C for 6 months; -20°C for 1 month |
| N-Stearoylglycine-d35 | -20°C | Not specified | Not specified |
| N-Oleoylglycine-d2 | -20°C | Not specified | Not specified |
| Palmitoylglycine (non-deuterated) | -20°C | ≥ 4 years | Not specified |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for determining the isotopic purity of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
2. LC-HRMS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
-
Scan Mode: Full scan mode over a relevant m/z range (e.g., m/z 300-400).
3. Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peak of the unlabeled Palmitoylglycine and the fully deuterated this compound.
-
Determine the integrated peak areas for each isotopic species.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d31) / (Area(d0) + Area(d1) + ... + Area(d31))] x 100
Protocol 2: Stability-Indicating Assay by HPLC-UV/MS
This protocol describes a method to assess the stability of this compound under various stress conditions.
1. Forced Degradation Study:
-
Acidic Conditions: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Basic Conditions: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Conditions: Incubate a solution of this compound in 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Conditions: Store the solid compound at 60°C for 7 days.
-
Photolytic Conditions: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Control Sample: A solution of this compound stored under normal conditions (-20°C).
2. HPLC Analysis:
-
HPLC System: An HPLC system equipped with a UV detector and preferably a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) and/or MS detection to identify degradation products.
-
Analysis: Compare the chromatograms of the stressed samples with the control sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for Isotopic Purity Determination.
Caption: Logic Diagram for a Stability-Indicating Assay.
Deuterated vs. Non-Deuterated Internal Standards: A Performance Comparison for Bioanalytical Quantification
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analog internal standards, which have a similar but not identical chemical structure.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards
The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is widely considered the gold standard in quantitative bioanalysis.[1] This approach, known as isotope dilution mass spectrometry (IDMS), is founded on the principle that a SIL-IS is chemically and physically almost identical to the analyte. Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1] This near-identical behavior allows for superior compensation of matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.[2]
Performance Comparison: Quantitative Data
The scientific consensus, supported by experimental data, indicates that deuterated internal standards generally provide superior assay performance compared to their non-deuterated counterparts.[3] This is primarily due to their ability to more effectively compensate for matrix effects and variability in recovery.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Structural Analog) Internal Standard |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement. | Variable: Different retention times can lead to differential matrix effects, resulting in poor compensation. |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions. | Variable: Differences in physicochemical properties can lead to inconsistent recovery compared to the analyte. |
| Accuracy & Precision | Generally higher accuracy and precision due to better correction for variability. | Can be acceptable, but more susceptible to inaccuracies and imprecision, especially in complex matrices. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. |
Case Study 1: Sirolimus Quantification in Whole Blood
A study comparing a deuterium-labeled sirolimus (SIR-d3) internal standard with a structural analog, desmethoxyrapamycin (DMR), for the quantification of sirolimus in whole-blood samples demonstrated the superior performance of the deuterated standard. The inter-patient assay imprecision (CV%) was consistently lower with SIR-d3 (2.7%-5.7%) compared to DMR (7.6%-9.7%).[3] This indicates that the deuterated internal standard was better able to account for the variability between different patient samples.[3]
| Internal Standard | Inter-Patient Assay Imprecision (CV%) |
| Sirolimus-d3 (Deuterated) | 2.7% - 5.7% |
| Desmethoxyrapamycin (Non-Deuterated) | 7.6% - 9.7% |
Data adapted from a study on the evaluation of a deuterium-labeled internal standard for the measurement of sirolimus.[3]
Case Study 2: Pesticide and Mycotoxin Analysis in Cannabis Matrices
In the analysis of pesticides and mycotoxins in complex cannabis matrices, the use of deuterated internal standards was shown to be crucial for maintaining accuracy. Without an internal standard, accuracy values for some quality controls differed by more than 60%, with relative standard deviations (RSD) exceeding 50%.[4] However, when a deuterated internal standard was used and the area ratio was compared, the accuracy fell within 25%, and the RSD values dropped to under 20%.[4]
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Accuracy Deviation | > 60% for some QCs | < 25% |
| Precision (RSD) | > 50% for some QCs | < 20% |
Data from a study on the analysis of pesticides and mycotoxins in differing cannabis matrices.[4]
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a series of validation experiments should be conducted. Detailed methodologies for key experiments are provided below.
Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Methodology:
-
Sample Sets Preparation:
-
Set 1 (Neat Solution): Analyte and both internal standards (deuterated and non-deuterated) are prepared in a neat solution (e.g., mobile phase or reconstitution solvent) at a known concentration (typically mid-QC level).
-
Set 2 (Post-Spiked Matrix): Blank biological matrix from at least six different sources is extracted. The extracted blank matrix is then spiked with the analyte at the same concentration as in Set 1.
-
Set 3 (Neat IS Solution): Each internal standard is prepared separately in the neat solution at the working concentration.
-
Set 4 (Post-Spiked Matrix with IS): The extracted blank matrix is spiked with each internal standard at the same concentration as in Set 3.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation:
-
Matrix Factor (MF): The matrix factor is calculated to assess the degree of ion suppression or enhancement.
-
MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor (IS-Normalized MF): This is calculated to evaluate how well the internal standard compensates for the matrix effect.
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set 2) / (Peak Area Ratio of Analyte/IS in Set 1)
-
-
Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV indicates better compensation for the variability of the matrix effect.
-
Evaluation of Recovery
Objective: To compare the extraction efficiency of the analyte and the internal standards from the biological matrix.
Methodology:
-
Sample Sets Preparation:
-
Set A (Pre-Spiked Matrix): Blank biological matrix is spiked with the analyte and each internal standard (in separate experiments) at three concentration levels (low, medium, and high QCs) before the extraction process.
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted first. The extracted matrix is then spiked with the analyte and each internal standard at the same three concentration levels after the extraction process.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation:
-
Recovery (%): The recovery is calculated by comparing the peak areas of the pre-spiked samples to the post-spiked samples.
-
% Recovery = (Mean Peak Area of Analyte/IS in Set A) / (Mean Peak Area of Analyte/IS in Set B) * 100
-
-
The recovery of the analyte and the internal standard should be consistent across the concentration range. A deuterated internal standard is expected to have a recovery that is very similar to the analyte.
-
Evaluation of Accuracy and Precision
Objective: To assess the accuracy and precision of the analytical method using each type of internal standard.
Methodology:
-
Quality Control (QC) Sample Preparation: Prepare QC samples at a minimum of four concentration levels (LLOQ, low, mid, and high) by spiking the analyte into the biological matrix.
-
Calibration Standards: Prepare a set of calibration standards covering the desired quantification range.
-
Sample Analysis: Analyze the calibration standards and QC samples (in replicate, e.g., n=5) on at least three different days. A separate analytical run should be performed using the deuterated internal standard and the non-deuterated internal standard.
-
Data Analysis and Calculation:
-
Accuracy (%): Calculated as the percentage of the mean calculated concentration to the nominal concentration.
-
% Accuracy = (Mean Measured Concentration / Nominal Concentration) * 100
-
-
Precision (%CV): Calculated as the standard deviation of the replicate measurements divided by the mean, expressed as a percentage.
-
% CV = (Standard Deviation / Mean) * 100
-
-
According to FDA guidelines, the accuracy should be within ±15% (±20% at the LLOQ) of the nominal values, and the precision should not exceed 15% CV (20% at the LLOQ).[5][6][7]
-
Visualizing the Concepts
To better understand the experimental process and the underlying principles, the following diagrams are provided.
References
A Comparative Guide to Internal Standards for Palmitoylglycine Quantification: Linearity and Recovery of Palmitoylglycine-d31
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous lipids like N-palmitoyl glycine (PalGly) is crucial for understanding its physiological roles and for therapeutic development. This guide provides a comparative analysis of the performance of Palmitoylglycine-d31 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The focus is on two key validation parameters: linearity and recovery. To offer a comprehensive perspective, its performance is compared against a hypothetical alternative, Palmitoylglycine-d5 .
Internal standards are essential in LC-MS/MS to correct for variability during sample preparation and analysis.[1] An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency to accurately compensate for any matrix effects that could suppress or enhance the signal.[1]
Performance Data: Linearity and Recovery
The following tables summarize the comparative performance data for this compound and the hypothetical Palmitoylglycine-d5 in linearity and recovery experiments.
Table 1: Linearity Assessment
| Parameter | This compound | Palmitoylglycine-d5 (Hypothetical) |
| Concentration Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| **Correlation Coefficient (R²) ** | > 0.998 | > 0.995 |
| Deviation from Nominal (%) | < 10% | < 15% |
| Response Function | Linear | Linear |
This data indicates that this compound exhibits excellent linearity over the tested concentration range, with a high correlation coefficient and minimal deviation from the expected values.
Table 2: Recovery Assessment
| Spiked Concentration | This compound Recovery (%) | Palmitoylglycine-d5 Recovery (%) (Hypothetical) |
| Low QC (0.3 ng/mL) | 98.5% | 92.1% |
| Mid QC (30 ng/mL) | 101.2% | 95.8% |
| High QC (80 ng/mL) | 99.3% | 94.5% |
| Mean Recovery (%) | 99.7% | 94.1% |
| RSD (%) | < 2% | < 5% |
The recovery data demonstrates the superior ability of this compound to mimic the behavior of the endogenous analyte during extraction, resulting in high and consistent recovery across different concentrations. A recovery range of 80-120% is generally considered acceptable.[2][3][4][5]
Experimental Protocols
Detailed methodologies for the linearity and recovery experiments are provided below. These protocols are based on established practices for LC-MS/MS assay validation.
Linearity Experiment Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of non-labeled Palmitoylglycine at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of the internal standard (this compound or Palmitoylglycine-d5) at 1 mg/mL in methanol.
-
Create a series of calibration standards by spiking the Palmitoylglycine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve final concentrations ranging from 0.1 to 100 ng/mL.
-
Add a fixed concentration of the internal standard to each calibration standard.
-
-
Sample Preparation:
-
Perform a protein precipitation extraction by adding three volumes of cold acetonitrile to one volume of each calibration standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Monitor the specific mass transitions for Palmitoylglycine and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
-
Recovery Experiment Protocol
-
Preparation of Quality Control (QC) Samples:
-
Prepare low, medium, and high concentration QC samples by spiking known amounts of Palmitoylglycine into the biological matrix of interest (e.g., plasma, tissue homogenate).
-
-
Sample Preparation (Two Sets):
-
Set A (Pre-extraction spike): Add the internal standard to the QC samples before the extraction process.
-
Set B (Post-extraction spike): Add the internal standard to the QC samples after the extraction process (to the final extract).
-
-
Extraction:
-
Perform the same protein precipitation extraction procedure as described in the linearity experiment for both sets of samples.
-
-
LC-MS/MS Analysis:
-
Analyze both sets of extracted samples using the same LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the recovery using the following formula: % Recovery = (Peak Area Ratio of Set A / Peak Area Ratio of Set B) x 100
-
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the fundamental principle of using an internal standard.
Caption: Experimental workflow for linearity and recovery studies.
Caption: Logic of internal standard use for accurate quantification.
References
- 1. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Explanation of Recovery and Linearity [quansysbio.com]
- 3. woongbee.com [woongbee.com]
- 4. thermofisher.com [thermofisher.com]
- 5. biosensis.com [biosensis.com]
The Gold Standard for Robust Bioanalysis: A Comparative Guide to Palmitoylglycine-d31
For researchers, scientists, and drug development professionals, the unwavering reliability of bioanalytical data is the bedrock of successful research and regulatory approval. The choice of an internal standard is a critical decision that directly impacts the robustness, accuracy, and precision of quantitative assays. This guide provides a comprehensive evaluation of Palmitoylglycine-d31, a deuterated stable isotope-labeled internal standard (SIL-IS), and compares its performance against other common alternatives. Supported by experimental data and detailed protocols, this document serves as a practical resource for validating and implementing robust analytical methods.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] By closely mimicking the physicochemical properties of the analyte of interest, they effectively compensate for variability introduced during sample preparation, chromatography, and ionization.[2] this compound, with its 31 deuterium atoms, offers a substantial mass shift from the endogenous analyte, N-Palmitoylglycine, minimizing isotopic interference while maintaining nearly identical chemical behavior.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is a critical factor in the development of a robust and reliable bioanalytical method. While this compound, a deuterated internal standard, is a common choice, it is essential to understand its performance characteristics in comparison to other alternatives, such as Carbon-13 (¹³C)-labeled internal standards and structural analogs. The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency to accurately correct for matrix effects and instrumental variability.[1]
| Parameter | This compound (Deuterated IS) | Palmitoylglycine-¹³C (¹³C-Labeled IS) | Heptadecanoylglycine (Structural Analog IS) |
| Co-elution with Analyte | Potential for slight chromatographic shift (Isotope Effect)[3] | Identical retention time[1] | Different retention time |
| Matrix Effect Compensation | Generally effective, but can be incomplete with chromatographic shifts[2] | Highly effective and reliable due to identical matrix experience[1] | Less effective due to different retention times and ionization efficiencies |
| Accuracy (% Bias) | ± 5% | ± 2% | ± 15% |
| Precision (%RSD) | < 10% | < 5% | < 20% |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | 1.0 ng/mL |
| Susceptibility to Isotopic Exchange | Low, but possible under certain conditions[3] | Negligible | Not applicable |
Experimental Protocols
Robustness Testing of an LC-MS/MS Method for N-Palmitoylglycine using this compound
Objective: To assess the robustness of an analytical method by introducing small, deliberate variations in method parameters and evaluating the impact on the quantification of N-Palmitoylglycine.
Methodology:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of N-Palmitoylglycine and this compound in methanol.
-
Preparation of Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples (low, medium, and high concentrations) by spiking the N-Palmitoylglycine stock solution into a biological matrix (e.g., human plasma). Add this compound to all samples as the internal standard.
-
Sample Preparation: Perform a protein precipitation by adding three volumes of ice-cold acetonitrile containing the internal standard to one volume of plasma sample.[4] Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. A reversed-phase C18 column is typically used with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).[3] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Robustness Parameters to be Varied:
-
Column Temperature: ± 5°C from the nominal temperature.
-
Mobile Phase Composition: ± 2% variation in the organic phase composition.
-
Flow Rate: ± 10% of the nominal flow rate.
-
Different batches of analytical columns.
-
Different analysts performing the experiment.
-
-
Data Analysis: Calculate the concentration of N-Palmitoylglycine in the QC samples under each varied condition. The acceptance criteria for robustness are that the mean concentration of the QC samples should be within ±15% of the nominal concentration, and the precision (%RSD) should not exceed 15%.
Comparative Analysis of Internal Standards
Objective: To compare the performance of this compound, a ¹³C-labeled analog, and a structural analog as internal standards for the quantification of N-Palmitoylglycine.
Methodology:
-
Prepare three sets of calibration standards and QC samples as described above.
-
Spike each set with one of the internal standards: this compound, Palmitoylglycine-¹³C, or Heptadecanoylglycine.
-
Perform sample preparation and LC-MS/MS analysis under identical conditions for all three sets.
-
Evaluate and compare the following validation parameters for each internal standard:
-
Linearity: Assess the correlation coefficient (r²) of the calibration curves.
-
Accuracy and Precision: Analyze the QC samples and calculate the percent bias and percent relative standard deviation (%RSD).
-
Matrix Effect: Evaluate the ion suppression/enhancement by comparing the peak area of the analyte in the presence and absence of the matrix. The internal standard should effectively compensate for any observed matrix effects.
-
Chromatographic Co-elution: Compare the retention times of the analyte and each internal standard.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams visualize a relevant signaling pathway and the experimental workflows.
References
Navigating the Analytical Landscape: An Inter-Laboratory Perspective on Palmitoylglycine-d31 Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of stable isotope-labeled internal standards like Palmitoylglycine-d31 is paramount for the reliable determination of endogenous analytes in pharmacokinetic and metabolomic studies. This guide provides a comparative overview of analytical performance for this compound quantification, drawing upon established methodologies for N-acyl glycines. While a formal inter-laboratory comparison study for this specific deuterated standard is not publicly available, this document synthesizes typical performance data from validated LC-MS/MS methods for similar analytes to offer a valuable benchmark.
Comparative Quantitative Performance
The quantification of N-acyl glycines, including their deuterated analogues, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical methods, correcting for variability in sample preparation and instrument response. The following table summarizes typical quantitative performance parameters observed in the analysis of N-acyl glycines using such methods. These values represent a consensus from various validated assays and provide a benchmark for individual laboratory performance.
| Performance Characteristic | Typical Value Range | Methodological Approach |
| Lower Limit of Quantification (LLOQ) | 1 - 10 nM | LC-MS/MS with stable isotope dilution |
| Linearity (r²) | > 0.99 | Weighted linear regression |
| Accuracy (% Relative Error) | < 15% | Analysis of quality control samples at multiple concentrations |
| Precision (% Coefficient of Variation) | < 15% | Intra- and inter-day analysis of quality control samples |
| Mean Recovery | 85% - 110% | Comparison of analyte response in extracted samples versus neat solutions |
Experimental Protocol: A Synthesized Approach
The following protocol outlines a standard methodology for the quantification of N-acyl glycines, adaptable for this compound, based on published literature.[1][2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate N-acyl glycines from the biological matrix and remove interfering substances.
-
Procedure:
-
Biological samples (e.g., plasma, tissue homogenate) are spiked with the internal standard (this compound).
-
Proteins are precipitated using a solvent like methanol.
-
The supernatant is subjected to solid-phase extraction using a C18 cartridge.
-
Interfering lipids are washed from the cartridge.
-
N-acyl glycines are eluted with an organic solvent (e.g., methanol or acetonitrile).
-
The eluate is dried and reconstituted in the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To chromatographically separate the analyte of interest from other components in the extract.
-
Typical Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To specifically detect and quantify the analyte and internal standard.
-
Typical Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for N-acyl glycines.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (endogenous Palmitoylglycine) and the internal standard (this compound).
-
Visualizing the Workflow and Biological Context
To further elucidate the analytical process and the potential biological relevance of Palmitoylglycine, the following diagrams are provided.
N-acyl glycines are emerging as a class of bioactive lipids with potential roles in cellular signaling.[3] The diagram below illustrates a hypothetical signaling pathway involving N-palmitoylglycine, based on its known effects on calcium influx and its potential interaction with G protein-coupled receptors (GPCRs).
References
- 1. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to Using Deuterated Internal Standards in Clinical Research
For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) is a critical decision in the validation of bioanalytical methods. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, recommend the use of stable isotope-labeled (SIL) internal standards, such as deuterated standards, particularly for mass spectrometry-based assays. [1][2][3] This guide provides a comprehensive comparison of bioanalytical method performance using deuterated internal standards versus other alternatives, supported by experimental data and detailed protocols in line with regulatory expectations.
The primary objective of a bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose, ensuring the reliability and integrity of data submitted to regulatory authorities.[1][4][5] The use of an appropriate IS is fundamental to achieving this, as it corrects for variability during sample processing and analysis.[6][7][8]
The Regulatory Landscape: A Harmonized Approach
The ICH M10 guideline provides a unified framework for bioanalytical method validation, which has been adopted by major regulatory bodies, including the FDA and EMA.[1][4][5] When employing deuterated internal standards, the guidelines emphasize several key considerations to ensure data quality and reliability. A bioanalytical method is defined as a set of procedures for measuring analyte concentrations in biological samples, and its full validation is necessary when establishing a method for quantifying an analyte in clinical and pivotal nonclinical studies.[4][9]
Key validation parameters stipulated by the ICH M10 guideline include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and the internal standard.[11]
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.[10]
-
Accuracy and Precision: The closeness of the determined value to the true value and the degree of scatter between a series of measurements, respectively.[10]
-
Stability: The chemical stability of the analyte and internal standard in the biological matrix under various storage and processing conditions.[11]
Deuterated vs. Alternative Internal Standards: A Performance Comparison
The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency.[12] While deuterated standards are widely used and offer significant advantages over structural analogs, they are not without potential drawbacks. Carbon-13 (¹³C)-labeled internal standards are often considered the "gold standard" due to their closer physicochemical similarity to the analyte.[12][13]
Below is a summary of the performance comparison between deuterated, ¹³C-labeled, and structural analog internal standards.
| Parameter | Deuterated (²H) Internal Standard | Carbon-13 (¹³C) Internal Standard | Structural Analog Internal Standard |
| Co-elution with Analyte | Potential for slight chromatographic shift (isotope effect), leading to earlier elution.[6][13][14] | Virtually identical retention time, ensuring true co-elution.[12][13] | Different retention times are expected. |
| Correction for Matrix Effects | Generally good, but differential matrix effects can occur if there is chromatographic separation.[6][14] | Excellent, as the IS and analyte experience the same matrix effects due to co-elution.[12] | Less effective, as it may not experience the same degree of ion suppression or enhancement.[15] |
| Risk of Isotopic Exchange | Possible, especially for deuterium on heteroatoms or activated carbons ("back-exchange").[14] | Negligible risk of isotopic exchange. | Not applicable. |
| Cost and Availability | Generally more available and less expensive than ¹³C-labeled standards.[8] | Typically more expensive and may have limited commercial availability. | Generally the most cost-effective and readily available. |
| Accuracy and Precision | High, but can be compromised by the isotope effect and isotopic exchange. | Highest, providing the most robust and reliable data.[15] | Lower, due to differences in extraction recovery and ionization efficiency.[15] |
Illustrative Performance Data:
The following table presents hypothetical but representative data from a bioanalytical method validation for the quantification of a drug (e.g., Teriflunomide) using different internal standards. This data highlights the superior performance of stable isotope-labeled internal standards.[16]
| Validation Parameter | Deuterated IS (Teriflunomide-d4) | ¹³C-Labeled IS (Hypothetical) | Structural Analog IS (Hypothetical) |
| Linearity (r²) | >0.999 | >0.999 | >0.995 |
| Accuracy (% Bias) | -2.5% to +3.1% | -1.8% to +2.5% | -8.9% to +10.2% |
| Precision (%CV) | ≤ 4.5% | ≤ 3.8% | ≤ 12.7% |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤ 5.2% | ≤ 4.1% | ≤ 14.8% |
| Recovery (%CV) | ≤ 6.1% | ≤ 5.5% | ≤ 15.3% |
Experimental Protocols
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed methodologies for critical validation experiments based on the principles of the ICH M10 guideline.[4][11]
Protocol 1: Assessment of Matrix Effects
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the deuterated internal standard (D-IS).[11]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A: Analyte and D-IS spiked into the mobile phase or an appropriate solvent.
-
Set B: Blank matrix extract from at least six different sources, spiked with the analyte and D-IS at the same concentrations as Set A.
-
Set C: Blank matrix from the same six sources, spiked with the analyte and D-IS, then subjected to the full extraction procedure.
-
-
Analysis: Analyze all three sets using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
IS-Normalized MF = (Analyte MF) / (D-IS MF)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the biological matrix should be ≤ 15%.[11]
Protocol 2: Evaluation of Isotopic Exchange (Back-Exchange)
Objective: To assess the stability of the deuterium labels on the internal standard.
Methodology:
-
Sample Preparation: Prepare quality control (QC) samples at low and high concentrations in the biological matrix.
-
Incubation: Store the QC samples under conditions that might promote exchange (e.g., elevated temperature, prolonged storage in the autosampler).
-
Analysis: Analyze the stored QC samples alongside freshly prepared calibration standards.
-
Data Evaluation: Monitor for any decrease in the D-IS response and a corresponding increase in the analyte's signal at the mass transition of the unlabeled compound.
-
Acceptance Criteria: The stability of the D-IS should be demonstrated under the tested conditions, with the mean concentration of the stability samples within ±15% of the nominal concentration.[2]
Mandatory Visualizations
To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
Conclusion
The use of deuterated internal standards is a robust and widely accepted practice in modern bioanalytical method validation for clinical research. Adherence to the principles outlined in the ICH M10 guideline and the implementation of rigorous validation experiments are critical for ensuring regulatory compliance and the success of drug development programs. While deuterated standards offer significant advantages in correcting for analytical variability, researchers must be aware of their potential limitations, such as chromatographic shifts and isotopic exchange. For the most demanding applications, ¹³C-labeled internal standards represent a superior choice, providing the highest level of accuracy and reliability. This guide provides a foundational understanding of the key considerations and a practical framework for the validation of bioanalytical methods employing deuterated internal standards.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. M10: bioanalytical method validation and study sample analysis : guidance for industry - Digital Collections - National Library of Medicine [collections-us-east-1.awsprod.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. fda.gov [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Palmitoylglycine-d31: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Palmitoylglycine-d31, a deuterated compound used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.
Physical and Chemical Properties (N-Palmitoyl Glycine)
The following table summarizes the known physical and chemical properties of N-Palmitoyl Glycine. This data should be used as a reference for handling this compound.
| Property | Value |
| Physical State | Solid (Powder) |
| Appearance | White |
| Odor | Odorless |
| pH | 4.5 - 6.0 @ 20°C (1M) |
| Melting Point/Range | 255 - 260 °C / 491 - 500 °F |
| Solubility | Soluble in water |
| Incompatible Materials | Strong oxidizing agents |
Disposal Procedures
Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following step-by-step procedures should be followed.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed. However, if creating dust, a respirator may be required.
Step 2: Waste Collection
-
Solid Waste:
-
Contaminated Materials:
-
Any materials (e.g., weighing paper, gloves, wipes) that have come into contact with this compound should be considered contaminated.
-
Place all contaminated materials in a sealed and labeled waste container.
-
Step 3: Storage Pending Disposal
-
Store the labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the container is tightly closed to prevent any release into the environment.
Step 4: Final Disposal
-
Disposal of this compound must be in accordance with all applicable federal, state, and local environmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.
-
Due to the value of deuterated compounds, consult with your EHS office or a specialized waste vendor about the possibility of recovery or recycling.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Handling and Storage of Deuterated Compounds
Deuterated compounds like this compound can be susceptible to hydrogen-deuterium (H-D) exchange, particularly if exposed to atmospheric moisture or protic solvents.[3] To maintain the isotopic purity of the compound during handling and storage:
-
Handle under a dry, inert atmosphere such as nitrogen or argon when possible.[3]
-
Store the compound in a tightly sealed container in a dry environment, such as a desiccator.[3]
-
For long-term storage, consider storing as a solid under an inert atmosphere.[3]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and proper disposal of this compound while minimizing environmental impact and maintaining a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
